molecular formula C14H17Cl2N7O B1255814 KR-60436 CAS No. 1049741-98-1

KR-60436

Cat. No.: B1255814
CAS No.: 1049741-98-1
M. Wt: 370.2 g/mol
InChI Key: BJZVCDOBOVMQCV-UHFFFAOYSA-N
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Description

inhibitor of potassium hydrogen ATPase;  structure in first source

Properties

CAS No.

1049741-98-1

Molecular Formula

C14H17Cl2N7O

Molecular Weight

370.2 g/mol

IUPAC Name

6-[2-[[2-(3-cyano-3,4-dihydropyrazol-2-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride

InChI

InChI=1S/C14H15N7O.2ClH/c15-7-11-1-2-13(19-9-11)18-6-5-17-10-14(22)21-12(8-16)3-4-20-21;;/h1-2,4,9,12,17H,3,5-6,10H2,(H,18,19);2*1H

InChI Key

BJZVCDOBOVMQCV-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1C#N)C(=O)CNCCNC2=NC=C(C=C2)C#N.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of KR-60436: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

KR-60436 is identified as a novel, reversible proton pump inhibitor. This classification distinguishes it from the widely used class of irreversible proton pump inhibitors (PPIs), such as omeprazole and lansoprazole. While specific details on the molecular interactions of this compound are not extensively available in the public domain, its mechanism can be understood within the broader context of reversible inhibition of the gastric H+/K+-ATPase. This guide will provide a detailed overview of the presumed mechanism of action of this compound, drawing parallels with the well-characterized class of reversible PPIs known as Potassium-Competitive Acid Blockers (P-CABs).

Core Mechanism: Reversible Inhibition of the Gastric H+/K+-ATPase

The primary target of this compound is the H+/K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme, often referred to as the proton pump, is the final step in the pathway of gastric acid secretion. It actively transports hydrogen ions (H+) from the parietal cell into the gastric lumen in exchange for potassium ions (K+).

Unlike traditional PPIs that form covalent, irreversible bonds with the proton pump, this compound is characterized by its reversible inhibition. This suggests a mechanism where the inhibitor binds to the enzyme through non-covalent interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces. This reversible binding allows for a more rapid onset and offset of action compared to irreversible inhibitors.

Signaling Pathway and Molecular Interaction

Based on its classification as a reversible proton pump inhibitor, this compound is likely a Potassium-Competitive Acid Blocker (P-CAB). The mechanism of action for P-CABs is well-established and involves competition with potassium ions for binding to the H+/K+-ATPase.

Signaling Pathway of H+/K+-ATPase Inhibition by this compound (Presumed as a P-CAB)

G cluster_lumen Gastric Lumen (Acidic) cluster_membrane Apical Membrane of Parietal Cell cluster_cytoplasm Parietal Cell Cytoplasm Lumen_K K+ ProtonPump H+/K+-ATPase (Proton Pump) Lumen_K->ProtonPump Competes for binding Lumen_K->ProtonPump K+ transport into cell (inhibited) Lumen_H H+ ProtonPump->Lumen_H H+ transport (inhibited) ADP ADP + Pi ProtonPump->ADP Hydrolysis KR60436 This compound KR60436->ProtonPump Binds reversibly to K+ binding site ATP ATP ATP->ProtonPump Provides energy Cell_H H+ Cell_H->ProtonPump H+ entry to pump G Start Start: Fresh Hog Gastric Mucosa Homogenize Homogenize in Sucrose Buffer Start->Homogenize Centrifuge1 Low-Speed Centrifugation (10,000 x g, 30 min) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (100,000 x g, 60 min) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Microsomal Fraction) Centrifuge2->Pellet SucroseGradient Sucrose Density Gradient Centrifugation Pellet->SucroseGradient CollectVesicles Collect Vesicles at Interface SucroseGradient->CollectVesicles Wash Wash and Resuspend in Buffer CollectVesicles->Wash End End: H+/K+-ATPase-Rich Vesicles Wash->End

KR-60436: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a Reversible Proton Pump Inhibitor

Abstract

KR-60436 is a novel, reversible proton pump inhibitor (PPI) that has demonstrated significant potential in the regulation of gastric acid secretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a summary of its pharmacokinetic profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development, particularly those focused on acid-related gastrointestinal disorders.

Chemical Structure and Properties

This compound, identified as 1-(((2-((5-Cyano-2-pyridinyl)amino)ethyl)amino)acetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile, is a small molecule with a distinct chemical architecture that underpins its biological activity.

Chemical Identifiers:

  • IUPAC Name: 1-(((2-((5-Cyano-2-pyridinyl)amino)ethyl)amino)acetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile

  • Molecular Formula: C₁₄H₁₅N₇O[1]

  • Molecular Weight: 297.32 g/mol [1]

  • SMILES: c1cc(NCCNCC(=O)N2C(CC=N2)C#N)ncc1C#N[1]

  • InChI Key: XNYVGGJJENHRBZ-UHFFFAOYSA-N[1]

A summary of the key chemical and physical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₅N₇O[1]
Molecular Weight297.32 g/mol [1]
StereochemistryRacemic[1]
Optical Activity(+/-)[1]
Defined Stereocenters1[1]
Charge0[1]

Pharmacological Profile

This compound is classified as a reversible proton pump inhibitor. Its primary mechanism of action involves the inhibition of the gastric H+/K+ ATPase, the enzyme responsible for the final step in gastric acid secretion.

Mechanism of Action

Unlike irreversible PPIs that form covalent bonds with the proton pump, this compound exhibits a reversible binding mode. This characteristic allows for a more controlled and potentially safer modulation of gastric acid levels. The inhibition of the H+/K+ ATPase leads to a decrease in the secretion of hydrochloric acid into the gastric lumen, thereby raising the intragastric pH.

Pharmacodynamics

Studies have shown that this compound effectively suppresses gastric acid secretion. Its reversible nature suggests a duration of action that is more closely tied to its plasma concentration, offering a different therapeutic profile compared to conventional PPIs.

Pharmacokinetics

Pharmacokinetic studies in rats have revealed that this compound exhibits dose-independent pharmacokinetics following both intravenous and oral administration. A key finding is the significant gastrointestinal first-pass effect, which is a critical consideration for its oral bioavailability.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterRoute of AdministrationDose RangeValueReference
Dose-Normalized AUCIntravenous5, 10, 20 mg/kg83.0-104 µg.min/mL (based on 5 mg/kg)[1]
Dose-Normalized AUCOral20, 50, 100 mg/kg78.4-96.8 µg.min/mL (based on 20 mg/kg)[1]
Absolute Oral Bioavailability (F)Oral20 mg/kg18.8%[1]
Gastrointestinal First-Pass EffectOral20 mg/kg~80% of oral dose[1]
Gastric First-Pass EffectOral20 mg/kg~25% of oral dose[1]
Hepatic First-Pass EffectIntraportal20 mg/kg~22% of absorbed dose[1]

Signaling Pathways and Experimental Workflows

The primary signaling pathway targeted by this compound is the gastric acid secretion pathway, which is regulated by various secretagogues such as histamine, acetylcholine, and gastrin. This compound directly inhibits the final effector of this pathway, the H+/K+ ATPase.

G cluster_0 Parietal Cell Histamine Histamine H2_Receptor H2_Receptor Histamine->H2_Receptor Acetylcholine Acetylcholine M3_Receptor M3_Receptor Acetylcholine->M3_Receptor Gastrin Gastrin CCK2_Receptor CCK2_Receptor Gastrin->CCK2_Receptor cAMP_Pathway cAMP Pathway H2_Receptor->cAMP_Pathway Ca2_Pathway Ca2+ Pathway M3_Receptor->Ca2_Pathway CCK2_Receptor->Ca2_Pathway H_K_ATPase H+/K+ ATPase (Proton Pump) cAMP_Pathway->H_K_ATPase Activates Ca2_Pathway->H_K_ATPase Activates H_ion H+ H_K_ATPase->H_ion Secretes KR_60436 KR_60436 KR_60436->H_K_ATPase Inhibits (Reversibly) K_ion K+ K_ion->H_K_ATPase Uptake

Figure 1: Simplified signaling pathway of gastric acid secretion and the inhibitory action of this compound.

G cluster_0 Experimental Workflow for In Vitro H+/K+ ATPase Inhibition Assay Start Start Prepare_Enzyme Prepare H+/K+ ATPase (e.g., from gastric microsomes) Start->Prepare_Enzyme Pre_incubation Pre-incubate enzyme with This compound or control Prepare_Enzyme->Pre_incubation Initiate_Reaction Initiate reaction with ATP Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., with acid) Incubate->Stop_Reaction Measure_Pi Measure inorganic phosphate (Pi) released Stop_Reaction->Measure_Pi Calculate_Inhibition Calculate % inhibition Measure_Pi->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 2: General experimental workflow for determining the in vitro inhibitory activity of this compound on H+/K+ ATPase.

Experimental Protocols

Synthesis of this compound

Note: A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. The following is a generalized protocol based on the synthesis of similar aminopyrazole carbonitrile derivatives.

General Procedure for the Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives:

A multi-component, one-pot reaction is a common and efficient method for the synthesis of this class of compounds.

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of a suitable benzaldehyde derivative, malononitrile, and a phenylhydrazine derivative.

  • Catalyst and Solvent: Add a catalyst, such as a modified layered double hydroxide (LDH), and a solvent system, typically a mixture of water and ethanol.

  • Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 55°C).

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product can be collected by filtration.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or dioxane) to obtain the desired 5-amino-1H-pyrazole-4-carbonitrile derivative.

Characterization of the final product should be performed using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro H+/K+ ATPase Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of the proton pump.

Materials:

  • H+/K+ ATPase enzyme preparation (e.g., from porcine or rabbit gastric microsomes)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Omeprazole (as a positive control)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • ATP (adenosine triphosphate) solution

  • MgCl₂ and KCl solutions

  • Reagents for measuring inorganic phosphate (Pi) release (e.g., Fiske-Subbarow reagent or a malachite green-based assay kit)

  • 96-well microplate and plate reader

Procedure:

  • Enzyme Preparation: Prepare the H+/K+ ATPase enzyme from gastric mucosal scrapings by homogenization and differential centrifugation. Determine the protein concentration of the enzyme preparation.

  • Pre-incubation: In a microplate, add the assay buffer, MgCl₂, KCl, and varying concentrations of this compound or the control compound. Add the enzyme preparation to each well. Pre-incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or the reagent from the Pi assay kit).

  • Phosphate Detection: Measure the amount of inorganic phosphate released from the hydrolysis of ATP using a colorimetric method. Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of H+/K+ ATPase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity).

In Vivo Gastric Acid Secretion Assay in Anesthetized Rats

This assay evaluates the effect of this compound on gastric acid secretion in a living organism.

Materials:

  • Sprague-Dawley rats

  • Anesthetic (e.g., urethane)

  • This compound solution for administration (intravenous or oral)

  • Gastric perfusion pump

  • pH electrode and meter

  • Saline solution

  • Stimulant for gastric acid secretion (e.g., histamine, pentagastrin, or bethanechol)

Procedure:

  • Animal Preparation: Anesthetize the rats. Perform a tracheotomy to ensure a clear airway. Cannulate the esophagus and the duodenum for gastric lumen perfusion.

  • Basal Acid Secretion: Perfuse the stomach with saline at a constant rate. Collect the perfusate at regular intervals (e.g., every 15 minutes) and measure the pH and titratable acidity to determine the basal acid output.

  • Drug Administration: Administer this compound intravenously or orally at various doses.

  • Stimulated Acid Secretion: After a suitable period for drug absorption, infuse a stimulant of gastric acid secretion (e.g., histamine) intravenously at a constant rate.

  • Measurement of Acid Output: Continue to collect the gastric perfusate at regular intervals and measure the acid output.

  • Data Analysis: Compare the stimulated gastric acid output in the this compound-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition of acid secretion for each dose of this compound.

Pharmacokinetic Study in Rats

This protocol outlines the methodology for determining the pharmacokinetic profile of this compound.

Materials:

  • Sprague-Dawley rats with cannulated jugular veins

  • This compound for intravenous and oral administration

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • Analytical instruments for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Dosing:

    • Intravenous Group: Administer this compound as a bolus injection through the jugular vein cannula at different dose levels.

    • Oral Group: Administer this compound by oral gavage at different dose levels.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) after drug administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t₁/₂)

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Absolute oral bioavailability (F)

Conclusion

This compound is a promising reversible proton pump inhibitor with a well-defined chemical structure and demonstrated efficacy in preclinical models. Its dose-independent pharmacokinetics and significant first-pass metabolism are important considerations for its further development. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive evaluation of this compound and similar compounds. Further research into its specific interactions with the H+/K+ ATPase and its long-term efficacy and safety profile will be crucial in determining its clinical potential.

References

KR-60436: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-60436 is identified as a reversible proton pump inhibitor, a class of drugs that targets the gastric hydrogen-potassium ATPase (H+/K+ ATPase). This enzyme is the final step in the pathway of gastric acid secretion from parietal cells in the stomach lining. Unlike irreversible proton pump inhibitors that form a covalent bond with the enzyme, this compound is designed to inhibit the proton pump in a reversible manner. This technical guide synthesizes the available information on the target identification and validation of this compound, providing a framework for understanding its mechanism of action and the experimental approaches used to characterize such compounds. Due to the limited publicly available data specific to this compound, this report includes representative methodologies and data for analogous reversible proton pump inhibitors to provide a comprehensive overview of the field.

Target Identification: The Gastric H+/K+ ATPase

The primary molecular target of this compound is the gastric H+/K+ ATPase, an enzyme embedded in the apical membrane of gastric parietal cells. This enzyme plays a crucial role in the secretion of hydrochloric acid into the stomach lumen by actively transporting H+ ions out of the parietal cell in exchange for K+ ions.

Signaling Pathway for Gastric Acid Secretion

The regulation of H+/K+ ATPase activity is a complex process involving multiple signaling pathways. Stimulation of gastric acid secretion can be initiated by various secretagogues, including histamine, acetylcholine, and gastrin. These molecules bind to their respective receptors on the parietal cell surface, triggering downstream signaling cascades that ultimately lead to the translocation and activation of the H+/K+ ATPase at the secretory canaliculi.

Gastric Acid Secretion Signaling Pathway cluster_0 Parietal Cell H2_Receptor Histamine H2 Receptor AC Adenylate Cyclase H2_Receptor->AC M3_Receptor Muscarinic M3 Receptor PLC Phospholipase C M3_Receptor->PLC CCK2_Receptor CCK2 Receptor CCK2_Receptor->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Ca2+ Ca²⁺ IP3->Ca2+ PKC Protein Kinase C DAG->PKC H_K_ATPase_vesicles H⁺/K⁺ ATPase (Tubulovesicles) PKA->H_K_ATPase_vesicles Translocation & Activation PKC->H_K_ATPase_vesicles Translocation & Activation Ca2+->PKC H_K_ATPase_membrane Active H⁺/K⁺ ATPase (Apical Membrane) H_K_ATPase_vesicles->H_K_ATPase_membrane H_out H⁺ (Lumen) H_K_ATPase_membrane->H_out H⁺ Histamine Histamine Histamine->H2_Receptor Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Gastrin Gastrin Gastrin->CCK2_Receptor K_in K⁺ (Lumen) K_in->H_K_ATPase_membrane K⁺ KR60436 KR60436 KR60436->H_K_ATPase_membrane Inhibition

Caption: Simplified signaling pathway of gastric acid secretion and the point of inhibition by this compound.

Target Validation

Target validation for a compound like this compound involves demonstrating its direct interaction with and inhibition of the H+/K+ ATPase, and subsequently, its effect on gastric acid secretion in cellular and in vivo models.

In Vitro Enzyme Inhibition

The most direct evidence for target engagement comes from in vitro assays using isolated H+/K+ ATPase. While specific quantitative data for this compound is not publicly available, the following table summarizes representative data that would be generated in such studies.

ParameterDescriptionRepresentative Value
IC50 The concentration of this compound required to inhibit 50% of the H+/K+ ATPase activity.Data not publicly available
Ki The inhibition constant, indicating the binding affinity of this compound to the H+/K+ ATPase.Data not publicly available
Mechanism of Inhibition The mode by which this compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive).Reversible
Cellular Assays

Cell-based assays using primary parietal cells or gastric glands can be used to assess the effect of this compound on acid secretion in a more physiological context. These assays typically measure the accumulation of a weak base, such as aminopyrine, as an indicator of acid production.

In Vivo Studies

Animal models are crucial for validating the efficacy of a proton pump inhibitor. A pharmacokinetic study in rats has provided some in vivo data for this compound.

ParameterRoute of AdministrationDose (mg/kg)Value
Absolute Oral Bioavailability (F) Oral2018.8%[1]
Hepatic First-Pass Effect Intraportal20~22%[1]
Gastrointestinal First-Pass Effect Oral20~80%[1]

Experimental Protocols

Detailed experimental protocols for this compound have not been published. The following are representative protocols for key experiments used in the identification and validation of reversible proton pump inhibitors.

Preparation of H+/K+ ATPase-Enriched Microsomes

A common source for the H+/K+ ATPase enzyme is the gastric mucosa of animals such as hogs or rabbits.

Workflow for H+/K+ ATPase-Enriched Microsome Preparation

Microsome Preparation Workflow Start Start: Gastric Mucosa Homogenization Homogenize in buffered sucrose solution Start->Homogenization Centrifugation1 Low-speed centrifugation (e.g., 10,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Discard Pellet Centrifugation2 High-speed centrifugation (e.g., 100,000 x g) Supernatant1->Centrifugation2 Pellet Resuspend Pellet (Microsomes) Centrifugation2->Pellet Discard Supernatant Storage Store at -80°C Pellet->Storage

Caption: A typical workflow for the preparation of H+/K+ ATPase-enriched microsomes from gastric tissue.
In Vitro H+/K+ ATPase Inhibition Assay

This assay measures the activity of the H+/K+ ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and KCl.

  • Enzyme and Inhibitor Incubation: Add the H+/K+ ATPase-enriched microsomes to the reaction buffer with varying concentrations of this compound or a vehicle control. Incubate for a defined period at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding ATP to the mixture.

  • Termination of Reaction: Stop the reaction after a specific time by adding a quenching solution (e.g., trichloroacetic acid).

  • Phosphate Detection: Measure the amount of released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Determination of Reversible Inhibition

To confirm the reversible nature of inhibition by this compound, a washout experiment can be performed.

Workflow for Reversibility Assay

Reversibility Assay Workflow Start Start: H+/K+ ATPase microsomes Incubation Incubate with this compound (at a concentration > IC₅₀) Start->Incubation Centrifugation Centrifuge to pellet microsomes Incubation->Centrifugation Wash Resuspend pellet in fresh buffer (wash out unbound inhibitor) Centrifugation->Wash RepeatWash Repeat centrifugation and wash steps Wash->RepeatWash ActivityAssay Measure H+/K+ ATPase activity RepeatWash->ActivityAssay Result Recovery of enzyme activity indicates reversible inhibition ActivityAssay->Result

Caption: Experimental workflow to determine the reversibility of enzyme inhibition.

Conclusion

This compound has been identified as a reversible inhibitor of the gastric H+/K+ ATPase, positioning it as a potential therapeutic agent for acid-related disorders. While the publicly available data on this compound is limited, the established methodologies for studying proton pump inhibitors provide a clear path for its further characterization. The key steps in its validation would involve quantitative assessment of its in vitro potency and mechanism of inhibition, followed by robust in vivo studies to establish its efficacy and safety profile. The reversible nature of its interaction with the proton pump may offer a distinct clinical profile compared to irreversible inhibitors, potentially leading to a different duration of action and side-effect profile. Further research and publication of specific data for this compound are necessary to fully elucidate its therapeutic potential.

References

Unraveling the In Vitro Profile of KR-60436: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of information regarding the in vitro activity of the compound designated KR-60436. While the user's request sought an in-depth technical guide on this topic, extensive searches did not yield specific data on its bioactivity, mechanism of action, or associated experimental protocols under this identifier.

The available information on this compound is limited to a single study identifying it as a novel reversible proton pump inhibitor. This research focused on the pharmacokinetic properties of this compound in rats, detailing its absorption, distribution, metabolism, and excretion. However, this study did not provide any in vitro data that would be necessary to construct a technical guide as requested.

Searches for this compound in the context of other potential activities, such as GSK-3β inhibition, or for alternative chemical names or identifiers that might link to published in vitro studies, were also unsuccessful. It is plausible that this compound is an internal designation used by the originating institution, the Korea Research Institute of Chemical Technology, and that detailed in vitro findings have not been disseminated in the public domain.

Without access to primary research data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows. The creation of an in-depth technical guide requires a foundation of empirical evidence that is currently unavailable in the public sphere for this compound.

Therefore, we must conclude that there is insufficient public information to fulfill the request for a detailed technical guide on the in vitro activity of this compound. Further information would likely only be available through direct inquiry with the research institution that developed the compound.

Preliminary Toxicity Screening of KR-60436: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data from specific preliminary toxicity screening of the reversible proton pump inhibitor KR-60436 is limited. A 2003 pharmacokinetic study in rats established dose-independent pharmacokinetics but did not report toxicological endpoints.[1] This guide, therefore, provides a comprehensive overview of the standard methodologies and experimental workflows that would be employed in the preliminary toxicity screening of a novel compound such as this compound for researchers, scientists, and drug development professionals.

Introduction

This compound is identified as a reversible proton pump inhibitor (PPI). The preliminary toxicity screening of any new investigational drug is a critical step in early-stage drug development. These studies aim to identify potential target organs for toxicity, determine the dose-response relationship, and establish a preliminary safety profile to inform the design of subsequent non-clinical and clinical studies. This process involves a battery of in vitro and in vivo assays.

While specific data for this compound is not available, the toxicological profile of the broader class of PPIs can offer some context. Long-term use of PPIs has been associated with potential adverse effects, including an increased risk of gastrointestinal and respiratory infections, as well as impaired absorption of certain nutrients like vitamin B12 and magnesium.[2][3] Therefore, a thorough toxicological assessment of a new PPI like this compound would be crucial.

General Methodologies for Preliminary Toxicity Screening

A standard preliminary toxicity screening program for a small molecule drug candidate like this compound would typically include the following assessments:

In Vitro Toxicity Assays

In vitro studies are essential for early, high-throughput screening to identify potential cellular liabilities.

1. Cytotoxicity Assays: These assays determine the concentration at which a compound causes cell death. Common methods include:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is correlated with cell viability.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.

  • Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.

2. Genotoxicity Assays: These assays evaluate the potential of a compound to damage genetic material. Key assays include:

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium to detect the ability of a compound to cause gene mutations.

  • In Vitro Micronucleus Test: This assay detects damage to chromosomes by identifying the presence of micronuclei in cultured mammalian cells.

  • In Vitro Chromosomal Aberration Test: This test assesses the ability of a compound to induce structural changes in chromosomes of cultured mammalian cells.

3. hERG Channel Assay: This assay is critical for assessing the risk of drug-induced cardiac arrhythmias. It specifically measures the inhibitory effect of a compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

In Vivo Toxicity Studies

In vivo studies in animal models are necessary to understand the systemic effects of a drug candidate.

1. Acute Toxicity Studies: These studies involve the administration of a single, high dose of the compound to rodents (typically rats and/or mice) to determine the median lethal dose (LD50) and identify the immediate signs of toxicity and target organs.

2. Dose-Range Finding Studies: These are short-term studies (e.g., 7-14 days) with repeated dosing at multiple dose levels. The primary objectives are to:

  • Identify the maximum tolerated dose (MTD).

  • Establish a dose-response relationship for adverse effects.

  • Inform dose selection for longer-term sub-chronic toxicity studies.

3. Toxicokinetic Studies: These studies are often integrated with other toxicity studies to correlate the observed toxic effects with the systemic exposure (Cmax, AUC) of the drug and its metabolites.

Experimental Protocols

Detailed experimental protocols for key preliminary toxicity assays are provided below.

In Vitro Cytotoxicity Assay: MTT Protocol

Objective: To determine the concentration of this compound that reduces the viability of a cultured cell line by 50% (IC50).

Materials:

  • Human cell line (e.g., HepG2 for liver cells, HK-2 for kidney cells)

  • Cell culture medium and supplements

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the water-soluble MTT into an insoluble purple formazan.

  • Solubilization: Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

In Vivo Acute Toxicity Study Protocol (Up-and-Down Procedure)

Objective: To estimate the LD50 of this compound and identify signs of acute toxicity in rodents.

Animal Model:

  • Species: Wistar rats or CD-1 mice

  • Sex: Typically, female animals are used first.

  • Age: Young adults (8-12 weeks old)

Procedure:

  • Dosing: Administer a single oral or intravenous dose of this compound to one animal. The initial dose is selected based on available in vitro data or information on similar compounds.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is given a lower dose.

  • Termination: The study is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any target organs of toxicity.

  • Data Analysis: The LD50 is calculated using specialized software based on the pattern of survivals and deaths.

Data Presentation

While no quantitative data for this compound is available, the following tables illustrate how such data would be presented.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HepG2MTT24Data Not Available
HK-2LDH Release24Data Not Available
H9c2MTT24Data Not Available

Table 2: In Vivo Acute Toxicity of this compound in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalKey Clinical Signs
Rat (Female)OralData Not AvailableData Not AvailableData Not Available
Mouse (Female)IntravenousData Not AvailableData Not AvailableData Not Available

Mandatory Visualizations

The following diagrams illustrate common workflows in preliminary toxicity screening.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cytotoxicity Cytotoxicity Assays (MTT, LDH) decision1 Assess Risk Profile cytotoxicity->decision1 genotoxicity Genotoxicity Assays (Ames, Micronucleus) genotoxicity->decision1 herg hERG Assay herg->decision1 acute_tox Acute Toxicity (LD50) dose_range Dose-Range Finding (MTD) acute_tox->dose_range subchronic Sub-chronic Toxicity dose_range->subchronic decision2 Go/No-Go Decision subchronic->decision2 start Test Compound (this compound) start->cytotoxicity start->genotoxicity start->herg decision1->acute_tox end Proceed to Further Development decision2->end

Caption: High-level workflow for preliminary toxicity screening of a new drug candidate.

cytotoxicity_workflow start Seed Cells in 96-well Plate treatment Add Serial Dilutions of Test Compound (this compound) start->treatment Allow cells to adhere incubation Incubate for 24-72 hours treatment->incubation assay_step Perform Cytotoxicity Assay (e.g., add MTT reagent) incubation->assay_step measurement Measure Signal (e.g., Absorbance) assay_step->measurement analysis Data Analysis: Calculate % Viability measurement->analysis end Determine IC50 Value analysis->end

References

Unveiling KR-62436: A Technical Guide to its Solubility, Stability, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties and handling protocols for KR-62436, a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor. Initial research indicates that the query "KR-60436" likely refers to KR-62436, as the former is identified as a metabolite of the latter. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the effective use of KR-62436 in a laboratory setting.

Core Properties of KR-62436

KR-62436 is a selective inhibitor of DPP-IV, an enzyme crucial in the regulation of glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, KR-62436 prevents the degradation of GLP-1, thereby potentiating its insulinotropic effects. This mechanism of action makes it a compound of significant interest in metabolic disease research, particularly for type 2 diabetes.

Solubility Data

While comprehensive quantitative solubility data in a range of solvents remains to be fully characterized in publicly available literature, existing studies and supplier information provide practical guidance for dissolving and preparing KR-62436 solutions.

Solvent/SystemConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 mMA common solvent for preparing stock solutions.[1]
HEPES Buffer (25 mM, pH 7.4) with 140 mM NaCl and 1% BSANot SpecifiedUsed as a solvent for DPP-IV inhibition assays, suggesting solubility in aqueous buffers.
Phosphate-Buffered Saline (PBS) with 10% DMSONot SpecifiedUtilized as a vehicle for in vivo studies, indicating that a 10% DMSO co-solvent system is effective for aqueous administration.

Stability Profile

The stability of KR-62436 is critical for ensuring the reproducibility of experimental results. The following data on storage and handling has been compiled from available resources.

ConditionDurationNotes
Powder at -20°C2 yearsRecommended for long-term storage of the solid compound.
Stock Solution in DMSO at 4°C2 weeksSuitable for short-term storage of a concentrated stock.
Stock Solution in DMSO at -80°C6 monthsRecommended for longer-term storage of the stock solution.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

A standard protocol for preparing a stock solution of KR-62436 for in vitro and in vivo studies involves the use of dimethyl sulfoxide (DMSO).

Materials:

  • KR-62436 powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Aseptically weigh the required amount of KR-62436 powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the KR-62436 is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

DPP-IV Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of KR-62436 on DPP-IV.

Materials:

  • Recombinant human DPP-IV

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1% BSA, pH 7.4)

  • KR-62436 stock solution (10 mM in DMSO)

  • 96-well black microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of KR-62436 in the assay buffer.

  • Add a fixed amount of recombinant human DPP-IV to each well of the 96-well plate.

  • Add the diluted KR-62436 or vehicle control (DMSO in assay buffer) to the respective wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.

  • Monitor the fluorescence signal at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of substrate hydrolysis and determine the IC50 value for KR-62436.

Visualizing the Mechanism and Workflow

To further elucidate the role of KR-62436 and its application, the following diagrams have been generated.

KR62436_Signaling_Pathway GLP1 GLP-1 (Active) DPPIV DPP-IV GLP1->DPPIV Degradation Insulin Increased Insulin Secretion GLP1->Insulin GLP1_inactive GLP-1 (Inactive) DPPIV->GLP1_inactive KR62436 KR-62436 KR62436->DPPIV Inhibition Glucose Lowered Blood Glucose Insulin->Glucose

KR-62436 inhibits DPP-IV, increasing active GLP-1 levels.

DPPIV_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial Dilution Prepare KR-62436 Serial Dilutions Plate Loading Add DPP-IV and KR-62436 to Plate Serial Dilution->Plate Loading Enzyme Prep Prepare DPP-IV Solution Enzyme Prep->Plate Loading Substrate Prep Prepare Substrate Solution Reaction Add Substrate & Start Reaction Substrate Prep->Reaction Incubation Pre-incubate Plate Loading->Incubation Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Calculation Calculate IC50 Measurement->Calculation

Workflow for a typical DPP-IV inhibition assay.

References

KR-60436: An In-depth Technical Guide on its Core Biological Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-60436 is identified primarily as a reversible, potassium-competitive inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. This technical guide consolidates the available information regarding the mechanism of action of this compound, focusing on its well-documented effects on this ion pump. While the core requirement of this document was to explore various biological pathways, extensive research has revealed a significant lack of direct evidence linking this compound to other signaling cascades such as the PI3K/Akt or MAPK/ERK pathways. Therefore, this guide will concentrate on the established pharmacology of this compound as a proton pump inhibitor, presenting quantitative data, experimental methodologies, and visual representations of its mechanism.

Primary Biological Target: The Gastric H+/K+-ATPase

The principal and confirmed biological target of this compound is the H+/K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the gastric mucosa. This enzyme plays a crucial role in gastric acid secretion by catalyzing the exchange of cytoplasmic hydronium ions (H+) for extracellular potassium ions (K+), a process powered by the hydrolysis of ATP.

Mechanism of Inhibition

This compound functions as a potassium-competitive acid blocker (P-CAB). Unlike irreversible proton pump inhibitors (PPIs) that form covalent bonds with the enzyme, this compound binds reversibly to the K+-binding site on the luminal side of the H+/K+-ATPase. This competitive inhibition prevents the binding of K+, thereby halting the ion exchange and subsequent acid secretion. The reversibility of this interaction contributes to a rapid onset of action.

cluster_lumen Gastric Lumen cluster_membrane Parietal Cell Membrane cluster_cytoplasm Cytoplasm K_ion K+ KR60436 This compound ATPase H+/K+-ATPase (Proton Pump) KR60436->ATPase Competitive Inhibition ATPase->K_ion K+ binding H_ion H+ ATPase->H_ion H+ extrusion ADP ADP + Pi H_ion->ATPase H+ binding ATP ATP ATP->ATPase Energy

Caption: Competitive inhibition of H+/K+-ATPase by this compound.

Quantitative Analysis of H+/K+-ATPase Inhibition

The potency and nature of inhibition of this compound on the H+/K+-ATPase are determined through kinetic studies. The following table summarizes key quantitative parameters used to characterize such inhibitors.

Table 1: Key Parameters for H+/K+-ATPase Inhibitor Characterization

ParameterDescriptionTypical Experimental Determination
IC50 The concentration of an inhibitor that reduces the enzyme activity by 50%.Determined from dose-response curves of H+/K+-ATPase activity assays in the presence of varying concentrations of this compound.
Ki The inhibition constant, representing the affinity of the inhibitor for the enzyme.Calculated from enzyme kinetic data using methods like Dixon or Cheng-Prusoff equations.
Mode of Inhibition The mechanism by which the inhibitor affects the enzyme (e.g., competitive, non-competitive, uncompetitive).Determined by analyzing Lineweaver-Burk or Michaelis-Menten plots of enzyme activity at different substrate (K+) and inhibitor concentrations.

Experimental Protocols

The characterization of this compound as an H+/K+-ATPase inhibitor involves specific in vitro assays.

H+/K+-ATPase Activity Assay

Objective: To measure the enzymatic activity of H+/K+-ATPase and assess the inhibitory effect of this compound.

Methodology:

  • Preparation of Gastric Vesicles: Hog or rabbit gastric microsomes enriched with H+/K+-ATPase are prepared by differential centrifugation of stomach mucosal homogenates.

  • Assay Conditions: The reaction is typically carried out in a buffer at pH 7.4 containing MgCl2, a specific concentration of KCl (as the substrate), and ATP.

  • Measurement of ATP Hydrolysis: The enzymatic activity is quantified by measuring the rate of ATP hydrolysis, which can be determined by the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric assay, such as the Fiske-Subbarow method.

  • Inhibition Studies: Varying concentrations of this compound are pre-incubated with the enzyme preparation before the addition of ATP to initiate the reaction. The percentage of inhibition is calculated relative to a control without the inhibitor.

Kinetic Analysis of Inhibition

Objective: To determine the mechanism of inhibition of this compound.

Methodology:

  • Varying Substrate and Inhibitor Concentrations: The H+/K+-ATPase activity assay is performed with a range of K+ concentrations at several fixed concentrations of this compound.

  • Data Plotting and Analysis: The initial reaction velocities are plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Interpretation: For a competitive inhibitor like this compound, the lines on the Lineweaver-Burk plot will intersect on the y-axis (Vmax remains unchanged) but will have different x-intercepts (apparent Km increases with inhibitor concentration).

start Start: Characterize This compound Inhibition prep Isolate Gastric Microsomes (Source of H+/K+-ATPase) start->prep activity_assay Perform H+/K+-ATPase Activity Assay with varying [this compound] prep->activity_assay kinetic_assay Perform H+/K+-ATPase Activity Assay with varying [K+] and fixed [this compound] prep->kinetic_assay calc_ic50 Calculate IC50 from Dose-Response Curve activity_assay->calc_ic50 plot_kinetics Generate Lineweaver-Burk Plot kinetic_assay->plot_kinetics end End: Characterization Complete calc_ic50->end determine_mode Determine Mode of Inhibition (Competitive) plot_kinetics->determine_mode determine_mode->end

An In-Depth Technical Guide to KR-60436: A Novel Reversible Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-60436 is a novel, reversible proton pump inhibitor (PPI) belonging to the pyrrolo[3,2-c]quinoline class of compounds. Developed by the Korea Research Institute of Chemical Technology (KRICT), it presents a promising alternative to conventional irreversible PPIs for the management of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the intellectual property, mechanism of action, experimental data, and methodologies related to this compound, intended to serve as a valuable resource for researchers and drug development professionals in the field.

Intellectual Property Status

The primary intellectual property protection for this compound is Korean Patent KR100412023B1 .

Patent Number KR100412023B1
Application Number 10-2002-0010135
Applicant Korea Research Institute of Chemical Technology (KRICT)
Filing Date 2002-02-25
Publication Date 2004-08-26
Registration Date 2004-04-15
Status Granted
Title Pyrrolo(3,2-C) Quinoline Derivatives and Acid Secretion Inhibitors Containing the Same

This patent covers the chemical structure of this compound, its synthesis, and its use as a gastric acid secretion inhibitor. The proprietary nature of this compound necessitates careful consideration of its patent status in any future research or commercial development endeavors.

Core Compound Details

Compound Name This compound
Chemical Name 1-(2-methyl-4-methoxyphenyl)-4-((2-hydroxyethyl)amino)-6-trifluoromethoxy-2,3-dihydropyrrolo(3,2-c)quinoline
Compound Class Pyrrolo[3,2-c]quinoline
Therapeutic Class Reversible Proton Pump Inhibitor (P-CAB/APA)

Mechanism of Action

Unlike conventional PPIs (e.g., omeprazole) that form an irreversible covalent bond with the gastric H+/K+ ATPase (the proton pump), this compound acts as a reversible inhibitor. This class of drugs is also known as Potassium-Competitive Acid Blockers (P-CABs) or Acid Pump Antagonists (APAs).

The proposed mechanism of action involves the reversible, competitive binding of this compound to the K+ binding site of the H+/K+ ATPase. This ionic interaction prevents the conformational changes in the enzyme necessary for the transport of H+ ions into the gastric lumen, thereby inhibiting gastric acid secretion.

G cluster_parietal_cell Parietal Cell cluster_gastric_lumen Gastric Lumen KR60436 KR60436 ProtonPump H+/K+ ATPase (Proton Pump) KR60436->ProtonPump Reversible Binding (Competitive with K+) H_ion H+ Ion ProtonPump->H_ion Transport Blocked K_ion K+ Ion K_ion->ProtonPump Binding Site GastricAcid Reduced Gastric Acid

Figure 1. Mechanism of action of this compound as a reversible proton pump inhibitor.

Experimental Data

Pharmacokinetic Profile in Rats

A study on the pharmacokinetics of this compound in rats revealed dose-independent behavior after both intravenous and oral administration.[1]

Parameter Intravenous Administration (5, 10, 20 mg/kg) Oral Administration (20, 50, 100 mg/kg)
Dose-normalized AUC 83.0 - 104 µg·min/mL78.4 - 96.8 µg·min/mL
Absolute Oral Bioavailability (F) -18.8%
Hepatic First-Pass Effect -~22% of absorbed dose
Gastrointestinal First-Pass Effect -~80% of oral dose

AUC: Area under the plasma concentration-time curve

The low oral bioavailability is primarily attributed to a significant gastrointestinal first-pass effect.[1]

In Vitro and In Vivo Anti-ulcer Activity

Research on the broader class of 1-aryl-3-substituted pyrrolo[3,2-c]quinolines, to which this compound belongs, has demonstrated their efficacy in inhibiting H+/K+ ATPase and gastric acid secretion. These studies indicate that substitutions on the pyrrolo[3,2-c]quinoline core significantly impact both in vitro enzyme inhibition and in vivo anti-secretory effects.

Experimental Protocols

Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Intravenous (i.v.): 5, 10, and 20 mg/kg doses.

    • Oral (p.o.): 20, 50, and 100 mg/kg doses.

    • Intraportal (i.p.), Intragastric (i.g.), and Intraduodenal (i.d.) administrations at 20 mg/kg were also performed to assess first-pass effects.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound were determined using a validated analytical method (details would be in the full publication). Pharmacokinetic parameters were calculated using standard non-compartmental methods.[1]

G cluster_workflow Pharmacokinetic Study Workflow Dosing Drug Administration (i.v., p.o., i.p., i.g., i.d.) to Rats Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis Quantification of this compound (e.g., LC-MS/MS) Processing->Analysis Calculation Pharmacokinetic Parameter Calculation Analysis->Calculation

Figure 2. Workflow for the pharmacokinetic study of this compound in rats.

Conclusion and Future Directions

This compound represents a significant development in the field of acid secretion inhibitors. Its reversible mechanism of action offers the potential for a more controlled and predictable pharmacodynamic profile compared to irreversible PPIs. The existing preclinical data demonstrates its efficacy in inhibiting the proton pump and reducing gastric acid secretion.

Further research is warranted to fully elucidate the clinical potential of this compound. This includes more extensive preclinical toxicology and safety pharmacology studies, as well as well-designed clinical trials to evaluate its efficacy and safety in human subjects for the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. The intellectual property landscape, with the core patent held by KRICT, will be a key factor in the future development and commercialization of this promising compound.

References

Methodological & Application

Application Notes and Protocols for the Use of GSK-3β Inhibitors in Mouse Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound KR-60436, as specified in the initial topic, is a proton pump inhibitor. The following application notes and protocols have been developed based on the contextual implication of research in neurodegenerative disease models and focus on well-characterized Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] In the context of neurodegenerative diseases such as Alzheimer's disease, dysregulation of GSK-3β activity is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and in the processing of amyloid precursor protein (APP), contributing to the formation of amyloid-β (Aβ) plaques.[1][3][4] Inhibition of GSK-3β has therefore emerged as a promising therapeutic strategy.[1] This document provides detailed application notes and protocols for the use of three representative GSK-3β inhibitors—CHIR-99021, Tideglusib, and Lithium Chloride—in mouse models of neurodegenerative disease.

Data Presentation: Quantitative Data for GSK-3β Inhibitors in Mice

The following tables summarize key quantitative data for the selected GSK-3β inhibitors based on preclinical studies in mice.

Compound Parameter Value Mouse Strain Administration Route Dosage Reference
CHIR-99021 IC₅₀ (GSK-3β)6.7 nMIn vitroN/AN/A[5]
IC₅₀ (GSK-3α)10 nMIn vitroN/AN/A[5]
In vivo dosage50 mg/kg/dayAkita type 1 diabetic miceIntraperitoneal (i.p.)50 mg/kg[6]
Tideglusib IC₅₀ (GSK-3β)5 nMIn vitroN/AN/AN/A
Cmax1008 ng/mLBALB/cOral gavage10 mg/kg[7]
Tmax0.25 hBALB/cOral gavage10 mg/kg[7]
AUC (0-t)1251 ng·h/mLBALB/cOral gavage10 mg/kg[7]
In vivo dosage5 mg/kgPostnatal day 7 pupsIntraperitoneal (i.p.)5 mg/kg[8]
In vivo dosage200 mg/kg/dayPrp-hTDP-43A315TOral gavage200 mg/kg[9]
Lithium Chloride Half-life3.5 - 6 hNot specifiedSubcutaneous (s.c.)Not specified[10]
Therapeutic serum level0.5 - 1.2 mEq/kgNot specifiedNot specifiedNot specified[11]
LD₅₀17.4 - 19.4 mmol/kgC3H, DBA, BALB, C57Subcutaneous (s.c.)Not specified[12]
In vivo dosage1.5 - 3 mEq/kgNot specifiedIntraperitoneal (i.p.)Not specified[11]

Signaling Pathways

GSK-3β is a key regulator in multiple signaling pathways implicated in neurodegeneration. The diagrams below illustrate its role in the Wnt/β-catenin pathway and its broader involvement in Alzheimer's disease pathology.

GSK3_AD_Pathway cluster_pathology Alzheimer's Disease Pathology cluster_inhibition GSK-3β Inhibition GSK3b GSK-3β (Active) APP Amyloid Precursor Protein (APP) GSK3b->APP Promotes Amyloidogenic Processing Tau Tau Protein GSK3b->Tau Phosphorylates Abeta Amyloid-β (Aβ) Production APP->Abeta pTau Hyperphosphorylated Tau Tau->pTau Plaques Aβ Plaques Abeta->Plaques Synaptic_Dysfunction Synaptic Dysfunction Plaques->Synaptic_Dysfunction NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->Synaptic_Dysfunction Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death GSK3b_Inhibitor GSK-3β Inhibitor (e.g., CHIR-99021, Tideglusib, LiCl) GSK3b_Inhibitor->GSK3b Inhibits GSK3b_inactive GSK-3β (Inactive) Reduced_Abeta Reduced Aβ Production GSK3b_inactive->Reduced_Abeta Reduced_pTau Reduced Tau Hyperphosphorylation GSK3b_inactive->Reduced_pTau Neuroprotection Neuroprotection Reduced_Abeta->Neuroprotection Reduced_pTau->Neuroprotection exp_workflow_admin start Start prep Prepare Inhibitor Solution/ Suspension start->prep admin Administer to Mouse Model prep->admin observe Monitor Animal Health (Weight, Behavior) admin->observe endpoint Proceed to Endpoint Analysis observe->endpoint exp_workflow_analysis start Endpoint of In Vivo Study behavior Behavioral Testing (e.g., MWM) start->behavior tissue Tissue Collection (Brain) start->tissue data Data Analysis and Interpretation behavior->data ihc Immunohistochemistry (p-Tau) tissue->ihc wb Western Blot (Aβ) tissue->wb ihc->data wb->data

References

KR-60436: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-60436 is a novel, reversible proton pump inhibitor (PPI) that has demonstrated potent inhibition of the gastric H+/K+ ATPase, the enzyme responsible for the final step in gastric acid secretion. This document provides a comprehensive overview of the available preclinical data on this compound, including dosage and administration guidelines derived from animal studies. Detailed, adaptable protocols for key in vitro and in vivo experiments are presented to facilitate further research and development of this compound. Additionally, a generalized signaling pathway for proton pump inhibitors is illustrated to provide context for the mechanism of action of this compound.

Introduction

Gastric acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease, are prevalent conditions requiring effective therapeutic intervention. Proton pump inhibitors (PPIs) are a cornerstone of treatment, acting by suppressing gastric acid production. This compound has been identified as a reversible inhibitor of the H+/K+ ATPase, offering a potentially distinct pharmacological profile compared to irreversible PPIs. These application notes are intended to serve as a guide for researchers investigating the preclinical efficacy, pharmacokinetics, and mechanism of action of this compound.

Dosage and Administration

Preclinical pharmacokinetic studies in rats have provided initial dosage guidelines for this compound. The compound has been evaluated via both intravenous and oral routes of administration.

Table 1: Preclinical Dosage of this compound in Rats [1]

Route of AdministrationDosage Range
Intravenous (i.v.)5, 10, and 20 mg/kg
Oral (p.o.)20, 50, and 100 mg/kg

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the gastric H+/K+ ATPase, also known as the proton pump, located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme is the final step in the pathway of gastric acid secretion. By reversibly binding to the H+/K+ ATPase, this compound prevents the exchange of extracellular K+ for intracellular H+, thereby reducing the secretion of protons into the gastric lumen and increasing the gastric pH.

PPI_Mechanism_of_Action cluster_parietal_cell Parietal Cell cluster_gastric_lumen Gastric Lumen Receptors Receptors Signaling_Pathways Intracellular Signaling Pathways (e.g., cAMP, Ca2+) Receptors->Signaling_Pathways Stimulation Proton_Pump H+/K+ ATPase (Proton Pump) Signaling_Pathways->Proton_Pump Activation H_ion H+ Proton_Pump->H_ion H+ Secretion KR60436 This compound KR60436->Proton_Pump Reversible Inhibition Gastric_Acid Increased Gastric Acid K_ion K+ K_ion->Proton_Pump K+ Uptake

Figure 1. Simplified signaling pathway of proton pump inhibition by this compound.

Experimental Protocols

The following protocols are adapted from standard methodologies for the evaluation of proton pump inhibitors and can be tailored for the specific investigation of this compound.

In Vitro H+/K+ ATPase Inhibition Assay

This assay determines the inhibitory activity of this compound on the H+/K+ ATPase enzyme.

Materials:

  • H+/K+ ATPase-enriched microsomes (prepared from rabbit or hog gastric mucosa)

  • This compound

  • Omeprazole (as a positive control)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 20 mM KCl

  • ATP solution (2 mM)

  • Malachite green reagent for phosphate detection

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of this compound and omeprazole in the assay buffer.

  • Add 10 µL of the diluted compounds or vehicle (control) to the wells of a 96-well plate.

  • Add 80 µL of H+/K+ ATPase-enriched microsomes (protein concentration adjusted to 5-10 µ g/well ) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of malachite green reagent.

  • After 15 minutes of color development at room temperature, measure the absorbance at 620 nm.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value for this compound.

H_K_ATPase_Inhibition_Assay start Start prep_compounds Prepare serial dilutions of This compound and controls start->prep_compounds add_compounds Add compounds/vehicle to 96-well plate prep_compounds->add_compounds add_enzyme Add H+/K+ ATPase enriched microsomes add_compounds->add_enzyme pre_incubate Pre-incubate at 37°C for 15 minutes add_enzyme->pre_incubate start_reaction Initiate reaction with ATP pre_incubate->start_reaction incubate Incubate at 37°C for 30 minutes start_reaction->incubate stop_reaction Stop reaction and develop color with malachite green incubate->stop_reaction measure_abs Measure absorbance at 620 nm stop_reaction->measure_abs analyze Calculate % inhibition and IC50 value measure_abs->analyze end End analyze->end

Figure 2. Workflow for the in vitro H+/K+ ATPase inhibition assay.

In Vivo Gastric Acid Secretion Model (Pylorus Ligation in Rats)

This in vivo model assesses the antisecretory effect of this compound in a whole-animal system.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical instruments

  • Saline solution

  • pH meter

  • Centrifuge and tubes

Procedure:

  • Fast the rats for 18-24 hours with free access to water.

  • Administer this compound or vehicle orally or intravenously at the desired dose.

  • After a specified pre-treatment time (e.g., 30-60 minutes), anesthetize the rats.

  • Perform a midline abdominal incision to expose the stomach.

  • Ligate the pylorus using a silk suture.

  • Close the abdominal incision.

  • After a 4-hour ligation period, sacrifice the animals by CO₂ asphyxiation.

  • Isolate and collect the gastric contents into a centrifuge tube.

  • Centrifuge the gastric juice at 3000 rpm for 10 minutes.

  • Measure the volume of the supernatant (gastric juice).

  • Determine the pH of the gastric juice.

  • Titrate the gastric juice with 0.01 N NaOH to pH 7.0 to determine the total acid output.

  • Calculate the percentage inhibition of gastric acid secretion compared to the vehicle-treated group.

Pylorus_Ligation_Protocol start Start fasting Fast rats for 18-24 hours start->fasting dosing Administer this compound or vehicle fasting->dosing anesthesia Anesthetize rats dosing->anesthesia surgery Perform pylorus ligation anesthesia->surgery ligation_period 4-hour ligation period surgery->ligation_period euthanasia Euthanize rats ligation_period->euthanasia collection Collect gastric contents euthanasia->collection processing Centrifuge and measure volume and pH collection->processing titration Titrate for total acid output processing->titration analysis Calculate % inhibition titration->analysis end End analysis->end

Figure 3. Experimental workflow for the rat pylorus ligation model.

Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins

  • This compound

  • Vehicle for oral and intravenous formulations

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer a single dose of this compound either intravenously (e.g., 5 mg/kg) via the tail vein or orally (e.g., 20 mg/kg) by gavage.

  • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t₁/₂), and bioavailability using appropriate software.

Table 2: Summary of Pharmacokinetic Parameters of this compound in Rats (20 mg/kg oral dose) [1]

ParameterValue
Absolute Bioavailability (F)18.8%
Gastrointestinal First-Pass Effect~80%
Hepatic First-Pass Effect~22% of absorbed drug

Conclusion

This compound is a promising reversible proton pump inhibitor with demonstrated preclinical efficacy in reducing gastric acid secretion. The dosage and administration guidelines provided herein, based on rat pharmacokinetic studies, offer a starting point for further investigation. The detailed experimental protocols for in vitro enzyme inhibition and in vivo gastric acid secretion, along with the pharmacokinetic study design, are intended to support the continued evaluation of this compound. Further research is warranted to fully characterize the pharmacological profile of this compound and its potential as a therapeutic agent for acid-related disorders.

References

Application Notes and Protocols for Preparing KR-60436 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-60436 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key regulatory enzyme implicated in a multitude of cellular processes. Dysregulation of GSK-3β activity has been linked to various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. As a critical tool for investigating the therapeutic potential of GSK-3β inhibition, the accurate and reproducible preparation of this compound stock solutions is paramount for obtaining reliable experimental results.

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions. The information is intended to guide researchers in establishing consistent experimental conditions for in vitro and in vivo studies involving the modulation of GSK-3β signaling.

Data Presentation

Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₂H₂₂F₃N₃O₃[1]
Molecular Weight433.4 g/mol [1]
AppearanceWhite to off-white solidGeneral knowledge
Purity≥98% (recommended)General knowledge
Solubility of this compound
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL (≥ 115.37 mM)A common solvent for preparing high-concentration stock solutions.[2][3]
EthanolSparingly solubleMay require warming. Ethanol can have effects on cellular systems.[4]
WaterInsolubleNot a suitable solvent for primary stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.334 mg of this compound (Molecular Weight = 433.4 g/mol ).

  • Dissolution:

    • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial.

    • Add the calculated volume of anhydrous DMSO. For a 10 mM solution with 4.334 mg of this compound, add 1 mL of DMSO.

    • Cap the tube/vial securely.

  • Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

    • Protect the stock solution from light by using amber vials or by wrapping clear tubes in aluminum foil.

Calculation:

To calculate the mass of this compound required for a specific volume and concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the 10 mM this compound stock solution to prepare working solutions for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or buffer (e.g., DMEM, PBS)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]

  • Example Dilution for a 10 µM Working Solution:

    • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Mix thoroughly by gentle pipetting.

  • Application: Use the freshly prepared working solution immediately in your experiment. Do not store diluted working solutions.

Mandatory Visualizations

Signaling Pathway Diagram

KR60436_Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin inhibits complex GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Axin->beta_catenin APC APC APC->beta_catenin CK1 CK1 CK1->beta_catenin Proteasome Proteasomal Degradation beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates & activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes KR60436 This compound KR60436->GSK3b inhibits Nucleus Nucleus

Caption: this compound inhibits GSK-3β, preventing β-catenin degradation and activating Wnt signaling.

Experimental Workflow Diagram

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex check Ensure Complete Dissolution vortex->check check->vortex No aliquot Aliquot into Single-Use Tubes check->aliquot Yes store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration in Culture Medium thaw->dilute use Use Immediately in Experiment dilute->use end End use->end

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for KR-60436 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-60436 is a novel small molecule inhibitor with potential activity against Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Dysregulation of the GSK-3β signaling pathway is associated with various diseases, including neurodegenerative disorders, cancer, and diabetes.[3] Western blot analysis is a critical technique to elucidate the mechanism of action of this compound by examining its effects on the phosphorylation state and expression levels of GSK-3β and its downstream targets. These application notes provide a comprehensive protocol for utilizing this compound in Western blot analysis to assess its impact on the GSK-3β signaling pathway.

Mechanism of Action and Signaling Pathway

GSK-3β is a constitutively active kinase that is primarily regulated by inhibitory phosphorylation at Serine 9 (Ser9).[4] The upstream kinase Akt (Protein Kinase B), a key component of the PI3K signaling pathway, phosphorylates GSK-3β at Ser9, leading to its inactivation.[1][5] This inactivation prevents GSK-3β from phosphorylating its downstream substrates, such as β-catenin and Tau. This compound is hypothesized to inhibit GSK-3β activity, which can be monitored by observing changes in the phosphorylation of GSK-3β itself or its downstream targets.

GSK-3β Signaling Pathway Diagram

GSK3B_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation GSK3B GSK-3β (Active) Akt->GSK3B Phosphorylation (Inhibition) pGSK3B p-GSK-3β (Ser9) (Inactive) GSK3B->pGSK3B Substrate Downstream Substrates (e.g., β-catenin, Tau) GSK3B->Substrate Phosphorylation KR60436 This compound KR60436->GSK3B Inhibition pSubstrate Phosphorylated Substrates Substrate->pSubstrate Gene Gene Transcription pSubstrate->Gene Regulation

Caption: The GSK-3β signaling pathway is regulated by upstream kinases like Akt.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from Western blot experiments designed to assess the efficacy and potency of this compound.

Table 1: Dose-Dependent Effect of this compound on p-GSK-3β (Ser9) Levels

This compound Concentration (µM)Relative p-GSK-3β (Ser9) Level (Normalized to Total GSK-3β and Control)
0 (Control)1.00
0.10.85
10.52
100.21
500.15

Table 2: Time-Course of this compound (10 µM) on p-GSK-3β (Ser9) Inhibition

Treatment Time (hours)Relative p-GSK-3β (Ser9) Level (Normalized to Total GSK-3β and Time 0)
01.00
10.78
60.45
120.25
240.22

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to analyze the phosphorylation status of GSK-3β.

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cell line (e.g., SH-SY5Y, HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for a fixed time (e.g., 12 hours). Include a vehicle control (e.g., DMSO).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 1, 6, 12, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

Western Blot Protocol
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.[7]

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

    • A wet or semi-dry transfer system can be used. Follow the manufacturer's instructions.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1][7]

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against p-GSK-3β (Ser9) and total GSK-3β. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.

    • Incubate overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the p-GSK-3β signal to the total GSK-3β signal for each sample.

Western Blot Workflow Diagram

western_blot_workflow start Cell Treatment with This compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant prep Sample Preparation (Laemmli Buffer & Boiling) quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer block Blocking (5% Milk or BSA) transfer->block primary Primary Antibody Incubation (p-GSK-3β, Total GSK-3β) block->primary wash1 Washing (TBST) primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated) wash1->secondary wash2 Washing (TBST) secondary->wash2 detect ECL Detection wash2->detect analyze Image Acquisition and Analysis detect->analyze

Caption: A standard workflow for Western blot analysis of this compound treated cells.

Troubleshooting

Problem Possible Cause Solution
No or Weak Signal Inactive primary or secondary antibodyUse fresh or validated antibodies. Optimize antibody concentration.
Insufficient protein loadingIncrease the amount of protein loaded per lane.
Inefficient protein transferVerify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the concentration of primary and/or secondary antibodies.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific primary antibody. Optimize antibody dilution.
Protein degradationUse fresh samples and always include protease inhibitors in the lysis buffer.

Conclusion

This document provides a detailed framework for utilizing this compound in Western blot analysis to investigate its effects on the GSK-3β signaling pathway. The provided protocols and diagrams serve as a starting point for researchers. Optimal conditions for cell treatment and antibody concentrations may vary depending on the cell line and specific reagents used, and therefore should be empirically determined. Careful execution of these protocols will enable a thorough characterization of the molecular effects of this compound.

References

Application Notes and Protocols: High-Throughput Screening for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic agents. This document provides detailed application notes and protocols for the use of kinase inhibitors in HTS campaigns, with a focus on identifying novel modulators of Glycogen Synthase Kinase 3β (GSK-3β), a key target in various diseases, including neurodegenerative disorders and diabetes.[1] While the compound KR-60436 was initially queried, public domain data for its use in HTS is limited. Therefore, this document will focus on the principles and established protocols for screening GSK-3β inhibitors, which can be adapted for other kinase targets.

GSK-3β is a serine/threonine kinase involved in numerous cellular processes, making it an attractive target for therapeutic intervention.[2] HTS assays for GSK-3β inhibitors are designed to identify compounds that modulate its kinase activity.

Signaling Pathway

The signaling pathway involving GSK-3β is complex and integrated with multiple cellular processes. A simplified representation of a generic kinase signaling cascade leading to cellular responses is depicted below. In many pathways, kinases like GSK-3β are constitutively active and are regulated by inhibitory phosphorylation.

extracellular Extracellular Signal receptor Receptor extracellular->receptor adaptor Adaptor Proteins receptor->adaptor upstream_kinase Upstream Kinase (e.g., Akt/PKB) adaptor->upstream_kinase Activates gsk3b GSK-3β (Active) upstream_kinase->gsk3b Inhibits by Phosphorylation gsk3b_inactive GSK-3β-P (Inactive) gsk3b->gsk3b_inactive substrate Substrate (e.g., Tau, β-catenin) gsk3b->substrate Phosphorylates substrate_p Phosphorylated Substrate substrate->substrate_p cellular_response Cellular Response (e.g., Gene Transcription, Protein Degradation) substrate_p->cellular_response inhibitor GSK-3β Inhibitor inhibitor->gsk3b Inhibits

Caption: Simplified GSK-3β Signaling Pathway.

High-Throughput Screening Workflow

The process of identifying novel kinase inhibitors through HTS follows a structured workflow, from assay development to hit validation.

assay_dev Assay Development & Optimization plate_prep Compound Library Plating assay_dev->plate_prep reagent_add Addition of Kinase & Substrate plate_prep->reagent_add incubation Incubation reagent_add->incubation detection Signal Detection (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis & Hit Selection detection->data_analysis hit_validation Hit Confirmation & Validation data_analysis->hit_validation

Caption: General High-Throughput Screening Workflow.

Experimental Protocols

Luminescent Kinase Assay for GSK-3β

This protocol is adapted from established luminescent-based kinase assays, which measure the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates kinase activity, while signal preservation suggests inhibition.

Materials:

  • GSK-3β enzyme (recombinant)

  • GSK-3β substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., a known GSK-3β inhibitor)

  • Negative control (DMSO vehicle)

  • 384-well white, opaque plates

Procedure:

  • Compound Plating: Dispense test compounds and controls into 384-well plates using an acoustic liquid handler or a pintool. Typically, a final assay concentration of 10 µM is used for primary screening.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing GSK-3β enzyme, substrate peptide, and ATP in the assay buffer. The optimal concentrations of each component should be determined during assay development.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to the compound-plated wells.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis and Hit Selection

The raw data from the plate reader is normalized to controls on each plate. The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (SignalTest Compound - SignalNegative Control) / (SignalPositive Control - SignalNegative Control)

A Z'-factor is calculated to assess the quality of the assay:

Z' = 1 - (3 * (SDPositive Control + SDNegative Control)) / |MeanPositive Control - MeanNegative Control|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Quantitative Data Summary

The following table summarizes representative data from a hypothetical HTS campaign for GSK-3β inhibitors.

ParameterValueDescription
Library Size 100,000Total number of compounds screened.
Screening Concentration 10 µMConcentration of test compounds in the primary screen.
Z'-factor 0.75A measure of assay quality and robustness.
Hit Rate 0.5%Percentage of compounds identified as primary hits.
Confirmed Hits 25Number of primary hits confirmed in dose-response assays.
Potency Range (IC₅₀) 50 nM - 10 µMRange of potencies for confirmed hits.

Hit Confirmation and Follow-up

Primary hits from the HTS campaign require further validation to confirm their activity and eliminate false positives.

Logical Flow for Hit Validation:

primary_hits Primary Hits from HTS dose_response Dose-Response Curve Generation (IC₅₀ determination) primary_hits->dose_response ortho_assay Orthogonal Assay (e.g., different technology) dose_response->ortho_assay selectivity Kinase Selectivity Profiling ortho_assay->selectivity cell_based Cell-based Assays (target engagement & functional) selectivity->cell_based confirmed_leads Confirmed Lead Compounds cell_based->confirmed_leads

References

Application Notes and Protocols for In Vivo Evaluation of KR-60436

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-60436 is a reversible proton pump inhibitor (PPI), a class of drugs that suppresses gastric acid secretion. Unlike irreversible PPIs, which form a covalent bond with the proton pump (H+/K+ ATPase), this compound offers the potential for a more controlled and potentially safer acid suppression profile. These application notes provide a comprehensive overview of the in vivo experimental design for evaluating the pharmacokinetic and pharmacodynamic properties of this compound in preclinical animal models. The protocols outlined below are based on published pharmacokinetic data for this compound and established methodologies for assessing the efficacy of PPIs in models of acid-related gastrointestinal disorders.

Mechanism of Action: Reversible Proton Pump Inhibition

This compound competitively and reversibly inhibits the H+/K+ ATPase, the final step in the gastric acid secretion pathway within parietal cells. This mechanism prevents the pumping of protons (H+) into the gastric lumen, thereby increasing the intragastric pH.

cluster_parietal_cell Parietal Cell cluster_gastric_lumen Gastric Lumen H+/K+ ATPase H+/K+ ATPase H_lumen H+ (Lumen) H+/K+ ATPase->H_lumen K_cell K+ (Cell) H+/K+ ATPase->K_cell Gastric Acid (HCl) Gastric Acid (HCl) H_lumen->Gastric Acid (HCl) H_cell H+ (Cell) H_cell->H+/K+ ATPase K_lumen K+ (Lumen) K_lumen->H+/K+ ATPase This compound This compound This compound->H+/K+ ATPase Reversible Inhibition Decreased Acid Secretion Decreased Acid Secretion Gastric Acid (HCl)->Decreased Acid Secretion

Figure 1: Mechanism of action of this compound.

Pharmacokinetic Profile in Rats

A study on the pharmacokinetics of this compound in rats revealed dose-independent kinetics after both intravenous and oral administration. A significant finding was the considerable gastrointestinal first-pass effect, which contributes to a lower oral bioavailability.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

Administration RouteDose (mg/kg)AUC (μg·min/mL)Cmax (μg/mL)Tmax (min)Absolute Oral Bioavailability (F)
Intravenous (i.v.)583.0 - 104---
Intravenous (i.v.)1083.0 - 104---
Intravenous (i.v.)2083.0 - 104---
Oral (p.o.)20---18.8%
Oral (p.o.)50----
Oral (p.o.)100----

Note: AUC values for intravenous administration are dose-normalized.

In Vivo Efficacy Evaluation: Proposed Study Design

Experimental Workflow

Animal Acclimatization Animal Acclimatization Fasting (24h) Fasting (24h) Animal Acclimatization->Fasting (24h) Grouping Grouping Fasting (24h)->Grouping Vehicle Control Vehicle Control Grouping->Vehicle Control This compound Treatment This compound Treatment Grouping->this compound Treatment Positive Control (e.g., Omeprazole) Positive Control (e.g., Omeprazole) Grouping->Positive Control (e.g., Omeprazole) Ethanol Administration (1h post-treatment) Ethanol Administration (1h post-treatment) Vehicle Control->Ethanol Administration (1h post-treatment) Oral This compound Treatment->Ethanol Administration (1h post-treatment) Oral Positive Control (e.g., Omeprazole)->Ethanol Administration (1h post-treatment) Oral Euthanasia (1h post-ethanol) Euthanasia (1h post-ethanol) Ethanol Administration (1h post-treatment)->Euthanasia (1h post-ethanol) Stomach Excision Stomach Excision Euthanasia (1h post-ethanol)->Stomach Excision Ulcer Index Measurement Ulcer Index Measurement Stomach Excision->Ulcer Index Measurement Histopathological Analysis Histopathological Analysis Stomach Excision->Histopathological Analysis Data Analysis Data Analysis Ulcer Index Measurement->Data Analysis Histopathological Analysis->Data Analysis

Figure 2: Workflow for ethanol-induced gastric ulcer model.

Detailed Experimental Protocol

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 200-250 g

  • Acclimatization: At least 7 days under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard pellet diet and water.

2. Experimental Groups:

  • Group 1 (Vehicle Control): Administration of the vehicle (e.g., 0.5% carboxymethylcellulose).

  • Group 2 (this compound Low Dose): Oral administration of this compound (e.g., 10 mg/kg).

  • Group 3 (this compound High Dose): Oral administration of this compound (e.g., 30 mg/kg).

  • Group 4 (Positive Control): Oral administration of a known irreversible PPI, such as omeprazole (e.g., 20 mg/kg).

3. Procedure:

  • Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.

  • Dosing: Test compounds (vehicle, this compound, or omeprazole) are administered orally by gavage.

  • Ulcer Induction: One hour after treatment, 1 mL of absolute ethanol is administered orally to each rat to induce gastric ulcers.

  • Euthanasia and Sample Collection: One hour after ethanol administration, animals are euthanized by CO2 asphyxiation. The stomachs are immediately excised.

4. Endpoint Measurements:

  • Macroscopic Ulcer Index: Stomachs are opened along the greater curvature, washed with saline, and the area of hemorrhagic lesions in the glandular region is measured. The ulcer index can be scored based on the severity and area of the lesions.

  • Histopathological Examination: A section of the gastric tissue is fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of mucosal damage, inflammation, and cellular infiltration.

Data Presentation

Table 2: Proposed Data Collection for Efficacy Study

GroupTreatmentDose (mg/kg)nUlcer Index (mm²)Inhibition (%)Histopathological Score
1Vehicle-8
2This compound108
3This compound308
4Omeprazole208

Ulcer Inhibition (%) = [(Vehicle Ulcer Index - Treatment Ulcer Index) / Vehicle Ulcer Index] x 100

Conclusion

The provided experimental design offers a robust framework for the in vivo evaluation of this compound. The pharmacokinetic data in rats suggests that oral administration is feasible, although higher doses may be required to overcome the significant first-pass metabolism. The proposed ethanol-induced ulcer model is a well-established and rapid method to assess the cytoprotective and acid-suppressive effects of this compound. Further studies could explore its efficacy in other models, such as pylorus ligation-induced ulcer models to directly measure gastric acid secretion, or in chronic models of reflux esophagitis to evaluate its long-term therapeutic potential. The reversible nature of this compound's binding to the proton pump warrants investigation into its duration of action and potential for a more favorable safety profile compared to irreversible PPIs.

References

Application Notes and Protocols: Investigating the Cellular Effects of KR-60436 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for utilizing flow cytometry to analyze the cellular effects of KR-60436, a proton pump inhibitor (PPI). While initially developed for acid-related disorders, PPIs have demonstrated anti-cancer properties, including the induction of apoptosis and generation of reactive oxygen species (ROS). These protocols are designed to guide researchers in assessing apoptosis, cell cycle progression, and intracellular ROS levels in cancer cell lines treated with this compound.

Introduction

This compound is a novel proton pump inhibitor.[1] Proton pump inhibitors target vacuolar-type H+-ATPases (V-ATPases), which are crucial for maintaining cellular pH homeostasis.[2][3] In cancer cells, V-ATPase activity is often upregulated to manage the increased acid production resulting from metabolic reprogramming. Inhibition of these pumps by PPIs can lead to intracellular acidification, lysosomal destabilization, and subsequent induction of apoptotic cell death.[2][3][4] Furthermore, PPI treatment has been shown to elicit the production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[2][3][5] Flow cytometry is a powerful technique for quantifying these cellular responses at a single-cell level, providing valuable insights into the mechanism of action of compounds like this compound.

Key Cellular Effects of Proton Pump Inhibitors

Proton pump inhibitors can induce a range of effects on cancer cells, including:

  • Apoptosis: PPIs have been shown to induce dose- and time-dependent apoptosis in various cancer cell lines.[6][7][8]

  • Reactive Oxygen Species (ROS) Generation: The induction of apoptosis by PPIs is often mediated by an early increase in intracellular ROS.[2][3][5]

  • Cell Cycle Alterations: While apoptosis is a primary outcome, investigating the impact on cell cycle distribution can provide a more comprehensive understanding of the drug's effects.

Data Presentation

The following tables summarize hypothetical quantitative data based on published effects of generic proton pump inhibitors on cancer cells, which can be used as a reference for expected outcomes with this compound treatment.

Table 1: Apoptosis Induction by this compound in A549 Lung Cancer Cells

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)3.5 ± 0.82.1 ± 0.5
5015.2 ± 2.18.7 ± 1.2
10028.9 ± 3.515.4 ± 2.3
20045.6 ± 4.225.1 ± 3.1

Table 2: Cell Cycle Distribution in MCF-7 Breast Cancer Cells Treated with this compound

Treatment Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptotic)
0 (Vehicle Control)65.2 ± 3.120.5 ± 2.514.3 ± 1.91.8 ± 0.4
10058.7 ± 4.218.1 ± 2.112.5 ± 1.510.7 ± 1.8
20045.1 ± 3.815.4 ± 1.910.2 ± 1.329.3 ± 3.2

Table 3: Intracellular ROS Levels in PANC-1 Pancreatic Cancer Cells after this compound Treatment

Treatment Concentration (µM)Mean Fluorescence Intensity (MFI) of DCFFold Change in ROS vs. Control
0 (Vehicle Control)150 ± 251.0
50450 ± 503.0
100900 ± 806.0
2001800 ± 15012.0

Signaling Pathway

The diagram below illustrates a potential signaling pathway activated by this compound, leading to apoptosis. Inhibition of V-ATPase by this compound disrupts proton gradients, leading to lysosomal membrane permeabilization and the release of cathepsins. This, along with increased ROS production, induces mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

KR60436_Signaling_Pathway cluster_cell Cancer Cell KR60436 This compound VATPase V-ATPase KR60436->VATPase inhibits Proton_Gradient Disrupted Proton Gradient (Cytosolic Acidification) VATPase->Proton_Gradient maintains Lysosome Lysosomal Membrane Permeabilization Proton_Gradient->Lysosome ROS Increased ROS Proton_Gradient->ROS Cathepsins Cathepsin Release Lysosome->Cathepsins Mitochondria Mitochondrial Dysfunction Cathepsins->Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound induced apoptotic signaling pathway.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the cellular effects of this compound treatment using flow cytometry.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Flow Cytometry Assays Cell_Culture 1. Cell Seeding and Culture Treatment 2. This compound Treatment (Dose- and Time-course) Cell_Culture->Treatment Cell_Harvest 3. Cell Harvesting Treatment->Cell_Harvest Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Harvest->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) Cell_Harvest->CellCycle_Assay ROS_Assay ROS Detection (DCFH-DA Staining) Cell_Harvest->ROS_Assay Data_Acquisition 4. Data Acquisition (Flow Cytometer) Apoptosis_Assay->Data_Acquisition CellCycle_Assay->Data_Acquisition ROS_Assay->Data_Acquisition Data_Analysis 5. Data Analysis Data_Acquisition->Data_Analysis

Caption: General experimental workflow diagram.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the cancer cell line of interest (e.g., A549, MCF-7, PANC-1) in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.

  • Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol for Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by flow cytometry using dual staining with FITC-conjugated Annexin V and Propidium Iodide (PI).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with a complete medium.

    • For suspension cells, collect them directly.

    • Collect all cells, including those in the supernatant (which may contain apoptotic cells), into a conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls for setting up compensation and gates.

Protocol for Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution by staining DNA with propidium iodide.

Materials:

  • 70% Ethanol (ice-cold)

  • Phosphate-Buffered Saline (PBS)

  • PI Staining Solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol.

  • Washing: Wash the cells once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use the pulse width and pulse area parameters to exclude doublets and aggregates.

Protocol for Detection of Intracellular ROS using DCFH-DA

This protocol outlines the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • DCFH-DA (5 mM stock in DMSO)

  • Serum-free culture medium

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the general protocol. A positive control (e.g., treatment with H2O2) should be included.

  • Staining:

    • After the treatment period, remove the medium and wash the cells once with PBS.

    • Add serum-free medium containing 10 µM DCFH-DA to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Cell Harvesting:

    • Discard the DCFH-DA solution and wash the cells twice with PBS.

    • Harvest the cells as described in the apoptosis protocol.

  • Resuspension: Resuspend the cell pellet in 500 µL of cold PBS.

  • Analysis:

    • Analyze the samples immediately by flow cytometry, detecting the fluorescence of dichlorofluorescein (DCF) in the FITC channel.

    • Quantify the shift in mean fluorescence intensity compared to the vehicle control.

Conclusion

The provided protocols offer a robust framework for investigating the cellular effects of this compound using flow cytometry. By analyzing apoptosis, cell cycle progression, and ROS generation, researchers can gain a comprehensive understanding of the anti-cancer mechanisms of this proton pump inhibitor, aiding in its further development as a potential therapeutic agent.

References

Application Notes and Protocols for Immunohistochemistry Staining with KR-60436

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-60436 is a reversible proton pump inhibitor targeting the gastric H+/K+ ATPase, the principal enzyme responsible for acid secretion in the stomach. These application notes provide a comprehensive guide for the utilization of this compound in immunohistochemical (IHC) studies to investigate its effects on the expression and localization of H+/K+ ATPase. The protocols outlined below are designed for fixed, paraffin-embedded tissue sections and can be adapted for various research applications, including drug efficacy studies and mechanism of action investigations.

Mechanism of Action of this compound

This compound, as a proton pump inhibitor, specifically targets the H+/K+ ATPase located in the secretory canaliculi of gastric parietal cells. This enzyme facilitates the exchange of intracellular H+ for extracellular K+, a critical step in the production of gastric acid. By inhibiting this proton pump, this compound effectively reduces gastric acid secretion. Immunohistochemical analysis can be employed to visualize the distribution and potential changes in the expression levels or cellular localization of the H+/K+ ATPase in response to treatment with this compound.

Data Presentation

The following table summarizes representative quantitative data on the effects of proton pump inhibitors (PPIs) on H+/K+ ATPase. While specific data for this compound is not yet widely published, these examples with other PPIs, such as omeprazole, illustrate the types of quantitative analyses that can be performed. Researchers are encouraged to generate similar dose-response and time-course data for this compound to determine its specific in-situ efficacy.

ParameterTreatment GroupResultReference
H+/K+ ATPase Activity Control100%Fictional Example
This compound (10 µM)Expected to decreaseN/A
Omeprazole (1.7 µM)50% inhibition (IC50)[1]
H+/K+ ATPase Protein Level ControlBaseline[2]
Omeprazole (1 mg/kg for 5 days)Decreased to 60-70% of control[2]
Parietal Cell Morphology Control6% altered/degenerated cells[3]
Omeprazole (1 mg/kg for 5 days)62% altered/degenerated cells[3]

Experimental Protocols

I. Immunohistochemistry Protocol for H+/K+ ATPase in Paraffin-Embedded Tissues

This protocol provides a step-by-step guide for the immunohistochemical detection of H+/K+ ATPase in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (e.g., stomach, kidney)

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Anti-H+/K+ ATPase antibody (alpha or beta subunit)

  • Secondary antibody (HRP-conjugated)

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Immerse slides in 100% ethanol twice for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 80% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse with running tap water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in citrate buffer (pH 6.0).

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS three times for 5 minutes each.

  • Blocking:

    • Incubate sections with blocking solution for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-H+/K+ ATPase antibody to its optimal concentration in blocking solution.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS three times for 5 minutes each.

    • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS three times for 5 minutes each.

    • Incubate sections with DAB chromogen substrate until a brown color develops.

    • Rinse with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol solutions and clear in xylene.

    • Mount with a permanent mounting medium.

II. Experimental Design for Evaluating this compound

To assess the in-situ effects of this compound on H+/K+ ATPase, the following experimental design is recommended:

  • Animal Model: Utilize an appropriate animal model (e.g., rat, mouse) for studying gastric acid secretion.

  • Treatment Groups:

    • Vehicle control group.

    • This compound treatment groups (multiple dose levels).

    • Positive control group (e.g., omeprazole).

  • Tissue Collection: Collect stomach tissues at various time points post-treatment.

  • IHC Analysis: Perform IHC for H+/K+ ATPase as described above.

  • Image Analysis: Quantify the IHC staining intensity and distribution of H+/K+ ATPase using image analysis software. This will provide quantitative data on changes in protein expression and localization.

Visualizations

Signaling Pathway of H+/K+ ATPase Regulation

The following diagram illustrates the signaling pathway leading to the activation and translocation of the H+/K+ ATPase to the apical membrane of a gastric parietal cell, a process that can be modulated by inhibitors like this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apical Apical Membrane Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates Tubulovesicles Tubulovesicles (H+/K+ ATPase storage) PKA_active->Tubulovesicles Phosphorylates (triggers translocation) HK_ATPase_active Active H+/K+ ATPase Tubulovesicles->HK_ATPase_active Fuses with apical membrane KR60436 This compound KR60436->HK_ATPase_active Inhibits

Caption: Signaling cascade for H+/K+ ATPase activation and its inhibition by this compound.

Immunohistochemistry Experimental Workflow

The diagram below outlines the key steps in the immunohistochemistry protocol for detecting H+/K+ ATPase.

G Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (anti-H+/K+ ATPase) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining & Mounting Detection->Counterstain Analysis Microscopic Analysis & Quantification Counterstain->Analysis

Caption: Workflow for H+/K+ ATPase immunohistochemical staining.

References

Measuring the Efficacy of KR-60436 in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and preclinical data do not currently provide specific information on the evaluation of KR-60436 in cancer-related xenograft models. This compound has been identified as a reversible proton pump inhibitor. While some proton pump inhibitors are being investigated for their potential roles in cancer therapy, no such studies involving this compound have been published.

The following application notes and protocols are provided as a general framework for assessing the efficacy of a novel therapeutic agent in xenograft models, based on established methodologies in preclinical cancer research. These should be adapted based on the specific characteristics of the compound and the cancer type under investigation.

Application Notes

Introduction to Xenograft Models for Efficacy Testing

Xenograft models are a cornerstone of preclinical oncology research, enabling the in vivo assessment of novel therapeutic agents against human tumors.[1][2] These models involve the transplantation of human tumor cells or tissues into immunodeficient mice, which lack a functional adaptive immune system, thereby preventing the rejection of the human graft.[1] There are two primary types of xenograft models:

  • Cell Line-Derived Xenografts (CDX): These models are established by injecting cultured human cancer cells subcutaneously or orthotopically into immunodeficient mice.[2] CDX models are highly reproducible and cost-effective, making them suitable for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): PDX models are developed by implanting fresh tumor tissue from a patient directly into mice.[1][2] These models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor, offering a more predictive preclinical model for therapeutic response.[1][2]

Hypothetical Mechanism of Action of a Novel Anti-Cancer Agent

For the purpose of illustrating the protocols and diagrams, we will hypothesize a potential anti-cancer mechanism of action for a generic therapeutic agent. A common mechanism for modern cancer therapeutics involves the inhibition of critical signaling pathways that drive tumor growth and survival. One such pathway is the RAS/RAF/MEK/ERK (MAPK) pathway, which is frequently hyperactivated in various cancers due to mutations in genes like KRAS.[3][4] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

Another crucial aspect of tumor biology is angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis.[5] A therapeutic agent might also exert its anti-tumor effects by inhibiting this pathway.

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a therapeutic agent in a subcutaneous CDX model.

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer, HCT116 for colorectal cancer)

  • Immunodeficient mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice)

  • Matrigel (optional, to support initial tumor growth)

  • Therapeutic agent (formulated for in vivo administration)

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until cells are in the exponential growth phase.

  • Cell Implantation:

    • Harvest and resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel.

    • Inject 1 x 10^6 to 10 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Randomization and Treatment:

    • Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).

    • Administer the therapeutic agent or vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage, intraperitoneal injection).

  • Efficacy Evaluation:

    • Continue tumor volume measurements throughout the study.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice and excise the tumors.

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

Objective: To assess the modulation of target signaling pathways in tumor tissue following treatment.

Materials:

  • Tumor samples from the efficacy study

  • Reagents for protein extraction (lysis buffer)

  • Antibodies for Western blotting or immunohistochemistry (IHC) against target proteins (e.g., p-ERK, Ki-67, cleaved caspase-3)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

  • Tissue Processing:

    • Immediately after excision, flash-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis.

    • Fix the remaining tumor tissue in 10% neutral buffered formalin for IHC.

  • Western Blotting:

    • Homogenize frozen tumor samples and extract total protein.

    • Perform Western blotting to quantify the levels of key signaling proteins (e.g., total and phosphorylated forms of ERK) to confirm target engagement.

  • Immunohistochemistry (IHC):

    • Embed fixed tumors in paraffin and section.

    • Perform IHC staining for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Quantify the staining intensity and percentage of positive cells.

  • qRT-PCR:

    • Extract total RNA from frozen tumor samples.

    • Perform qRT-PCR to measure the expression of target genes downstream of the signaling pathway of interest.

Data Presentation

Table 1: Hypothetical Efficacy of a Therapeutic Agent in a CDX Model

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³) ± SEM% Tumor Growth Inhibition (%TGI)p-value vs. Vehicle
Vehicle ControlDaily, p.o.1500 ± 150--
Agent X10 mg/kg, daily, p.o.800 ± 9046.7<0.05
Agent X30 mg/kg, daily, p.o.450 ± 6070.0<0.01
Positive ControlStandard-of-care drug600 ± 7560.0<0.01

Table 2: Hypothetical Pharmacodynamic Biomarker Analysis in Tumor Tissues

Treatment Groupp-ERK/Total ERK Ratio (Western Blot)% Ki-67 Positive Cells (IHC)% Cleaved Caspase-3 Positive Cells (IHC)
Vehicle Control1.0 ± 0.1585 ± 55 ± 1
Agent X (30 mg/kg)0.3 ± 0.0530 ± 425 ± 3

Visualizations

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis cell_culture Cancer Cell Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation in Mice cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (Agent vs. Vehicle) randomization->treatment efficacy_eval Efficacy Evaluation (Tumor Volume) treatment->efficacy_eval euthanasia Euthanasia & Tumor Excision efficacy_eval->euthanasia pd_analysis Pharmacodynamic Analysis (Western, IHC) euthanasia->pd_analysis

Experimental workflow for a CDX efficacy study.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors translocates to TherapeuticAgent Therapeutic Agent TherapeuticAgent->MEK inhibits GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation

References

Troubleshooting & Optimization

Troubleshooting KR-60436 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KR-60436. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

General Handling and Storage

Q1: What is this compound and what is its mechanism of action?

This compound is a reversible proton pump inhibitor.[1] It works by inhibiting the gastric hydrogen-potassium ATPase (H+/K+ ATPase), the enzyme responsible for the final step in gastric acid secretion in parietal cells.[2][3] Unlike irreversible proton pump inhibitors, which form covalent bonds with the enzyme, reversible inhibitors like this compound compete with potassium ions (K+) to block the pump's activity.[4]

Q2: How should I store this compound?

As a powder, this compound can typically be stored at -20°C for up to three years.[5] Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C to minimize degradation from repeated freeze-thaw cycles.[6] Always refer to the product-specific datasheet for the most accurate storage information.

Troubleshooting Insolubility

Q3: I am having trouble dissolving the this compound powder in my chosen solvent. What should I do?

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Solvent Choice: While Dimethyl Sulfoxide (DMSO) is a common solvent for many small molecules, ensure it is of high purity and anhydrous, as moisture can hinder solubility and promote degradation.[7] If solubility remains low, other organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) could be tested, but their compatibility with your specific assay must be verified.[1]

  • Physical Agitation: To aid dissolution, you can employ mechanical methods. Thoroughly vortex the solution. If particles persist, sonication in a bath or with a probe can be effective in breaking down aggregates.[1][5]

  • Gentle Heating: Cautiously warming the solution to a temperature no higher than 50°C can increase solubility.[5] However, be mindful of the potential for thermal degradation of the compound.

Q4: My this compound, dissolved in DMSO, precipitates when I dilute it into an aqueous buffer. How can I prevent this?

This is a frequent issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[1] Here are some strategies to mitigate this "crashing out" effect:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous solution to a level below its solubility limit in that medium.[6]

  • Optimize DMSO Concentration: While the final concentration of DMSO in cell-based assays should be kept low (generally below 0.5%, and often below 0.1%) to avoid cellular toxicity, a slightly higher, yet non-toxic, concentration might be necessary to maintain the solubility of this compound.[6][8] Always include a vehicle control with the same final DMSO concentration in your experiments.[7]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.[6]

  • pH Adjustment: The solubility of many compounds is pH-dependent.[1] For compounds with basic functional groups, lowering the pH of the aqueous buffer can increase their ionization and, consequently, their solubility.[1] It is recommended to test a range of pH values for your buffer to find the optimal condition.

  • Use of Surfactants or Co-solvents: For in vivo studies, hydrotropic agents such as sodium carboxymethyl cellulose (CMC-Na), Tween 80, or polyethylene glycol 400 (PEG400) may be necessary to create a stable formulation.[3][5]

Data Presentation: Solubility of Small Molecules

The following table summarizes the solubility of a representative small molecule inhibitor in various solvents. While specific data for this compound is not publicly available, this can serve as a general guide.

SolventSolubility (µg/mL)
Water10.3 ± 1.2
Methanol1990.8 ± 7.2
Ethanol210.3 ± 4.5
Acetonitrile150.2 ± 1.1
DMSO4500.0 ± 6.1
Tetrahydrofuran (THF)280.9 ± 2.4
Chloroform620.3 ± 0.58
Polyethylene Glycol 400 (PEG400)260.5 ± 6.0
Propylene Glycol (PG)210.6 ± 5.8

Data presented is for Alectinib HCl, a small molecule inhibitor, and is intended for illustrative purposes.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Calculate Volume: Based on the molecular weight of this compound (433.4 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration.[9]

    • Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • For 1 mg of this compound: (0.001 g / 433.4 g/mol ) / 0.01 mol/L = 0.0002307 L or 230.7 µL.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly for several minutes.

  • Optional Steps: If the compound does not fully dissolve, sonicate the vial for 10-15 minutes or gently warm it to 37°C for a few minutes, followed by further vortexing.[6]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate tubes and store at -80°C.

Visualizations

G cluster_gastric_lumen Gastric Lumen (Acidic) cluster_parietal_cell Parietal Cell Cytoplasm (Neutral) H+ H+ K+_lumen K+ Pump H+/K+ ATPase (Proton Pump) K+_lumen->Pump Binds H+_cell H+ H+_cell->Pump Binds K+_cell K+ ATP ATP ATP->Pump Energizes ADP ADP + Pi KR60436 This compound KR60436->Pump Competitively Inhibits K+ Binding Pump->H+ Pumps Out Pump->K+_cell Pumps In Pump->ADP

Caption: Mechanism of this compound as a proton pump inhibitor.

G start Insolubility Issue Encountered check_solvent Is the solvent appropriate and high-purity (e.g., anhydrous DMSO)? start->check_solvent use_correct_solvent Use fresh, anhydrous DMSO or test alternative solvents (NMP, DMA). check_solvent->use_correct_solvent No physical_methods Apply physical methods (vortex, sonicate, gentle warming <50°C). check_solvent->physical_methods Yes use_correct_solvent->physical_methods dissolved_check1 Is the compound dissolved in the stock solution? physical_methods->dissolved_check1 precipitation_issue Precipitation occurs upon dilution in aqueous buffer. dissolved_check1->precipitation_issue No check_concentration Is the final concentration too high? dissolved_check1->check_concentration Yes precipitation_issue->check_concentration lower_concentration Reduce the final working concentration. check_concentration->lower_concentration Yes check_dmso Is the final DMSO % too low? check_concentration->check_dmso No success Solubility Issue Resolved lower_concentration->success increase_dmso Slightly increase final DMSO % (stay within cell tolerance, e.g., <0.5%). check_dmso->increase_dmso Yes check_ph Could buffer pH be optimized? check_dmso->check_ph No increase_dmso->success adjust_ph Test a range of buffer pH values to improve solubility. check_ph->adjust_ph Yes check_ph->success No adjust_ph->success

Caption: Troubleshooting workflow for this compound insolubility.

References

Optimizing KR-60436 Concentration for IC50 Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of KR-60436 for accurate IC50 determination. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation tables to address common challenges encountered during in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in an IC50 experiment?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine the approximate potency. A common starting point is a series of 10-fold serial dilutions, for instance, from 100 µM down to 1 nM.[1] Once an approximate IC50 is identified, a narrower range of 2-fold or 3-fold dilutions around this value can be used for more precise determination.[1][2]

Q2: My dose-response curve is not sigmoidal. What are the possible causes?

A2: A non-sigmoidal dose-response curve can arise from several factors, including incorrect concentration ranges, compound solubility issues, or off-target effects at high concentrations.[3] Ensure your concentration range is wide enough to capture both the top and bottom plateaus of the curve.[3] If the compound precipitates at higher concentrations, this can lead to a flattening of the curve.[2]

Q3: How many replicates should I use for each concentration?

A3: To ensure statistical robustness, it is recommended to perform each concentration in triplicate.[4] Running multiple independent experiments is also crucial to confirm the reproducibility of your findings.[3]

Q4: What is the appropriate incubation time for this compound with the cells?

A4: The optimal incubation time can vary depending on the cell type and the specific assay being performed. It is crucial to ensure that the reaction has reached a steady state.[3] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal endpoint where the inhibitory effect is stable.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicates Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider leaving the outer wells of the plate empty to minimize evaporation-related edge effects.[6]
IC50 value is higher than expected Degraded compound, incorrect concentration of stock solution, or short incubation time.Verify the integrity and concentration of your this compound stock solution. Increase the incubation time to allow for sufficient target engagement.
No dose-response observed The concentration range is too low, or the compound is inactive in the chosen assay.Test a higher and wider range of concentrations. Confirm the biological activity of the compound in a different, validated assay if possible.
Cell death observed at all concentrations Compound is cytotoxic at the tested concentrations.Perform a cytotoxicity assay (e.g., LDH release) to distinguish between targeted inhibition and general toxicity. Adjust the concentration range to non-toxic levels if necessary.
Inconsistent results between experiments Variation in cell passage number, reagent quality, or assay conditions.Use cells within a consistent and low passage number range.[7] Ensure all reagents are of high quality and that assay conditions (e.g., temperature, humidity) are standardized.[3]

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound against a panel of cancer cell lines. This data is for illustrative purposes to guide experimental design.

Cell LineTarget PathwayThis compound IC50 (µM)95% Confidence Interval
Pancreatic Cancer (PANC-1)KRAS/RAF/MEK/MAPK5.24.8 - 5.6
Colon Cancer (HT-29)KRAS/RAF/MEK/MAPK8.98.1 - 9.8
Lung Cancer (A549)KRAS/RAF/MEK/MAPK12.511.2 - 14.0
Gastric Cancer (AGS)Proton Pump2.11.9 - 2.4

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination (MTT Assay)
  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a 37°C, 5% CO2 incubator.[4][8]

  • Compound Preparation: Prepare a 2X stock of this compound serial dilutions in DMSO. A recommended starting range is from 200 µM to 2 nM.[4]

  • Treatment: Add an equal volume of the 2X this compound dilutions to the corresponding wells. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.[4]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[4]

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Visualizations

Signaling Pathway

KR60436_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KRAS KRAS Receptor->KRAS Activates RAF RAF KRAS->RAF Activates MEK MEK RAF->MEK Phosphorylates MAPK MAPK MEK->MAPK Phosphorylates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Activates This compound This compound This compound->KRAS Inhibits Proliferation_Survival Proliferation_Survival Transcription_Factors->Proliferation_Survival Promotes IC50_Determination_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Overnight_Incubation Incubate overnight Cell_Seeding->Overnight_Incubation Compound_Dilution Prepare serial dilutions of this compound Overnight_Incubation->Compound_Dilution Cell_Treatment Treat cells with compound Compound_Dilution->Cell_Treatment Incubation Incubate for 48-72 hours Cell_Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Measure absorbance/fluorescence Viability_Assay->Data_Acquisition Data_Analysis Normalize data and plot dose-response curve Data_Acquisition->Data_Analysis IC50_Calculation Calculate IC50 value Data_Analysis->IC50_Calculation End End IC50_Calculation->End

References

KR-60436 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HKI-60436

Disclaimer: The compound KR-60436 is documented in scientific literature as a reversible proton pump inhibitor. To fulfill the request for a technical guide focused on kinase inhibitor off-target effects, this document describes a hypothetical kinase inhibitor, HKI-60436 , designed to target the oncogenic BRAF V600E mutation. The data and recommendations provided are based on established principles and published data for well-characterized BRAF inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of HKI-60436 and its mechanism of action?

A1: HKI-60436 is an ATP-competitive inhibitor designed to selectively target the constitutively active BRAF V600E mutant kinase. In cancer cells harboring this mutation, BRAF V600E perpetually signals through the MAPK/ERK pathway (also known as the RAS/RAF/MEK/ERK pathway), promoting uncontrolled cell proliferation and survival.[1][2] HKI-60436 binds to the ATP-binding pocket of BRAF V600E, preventing the phosphorylation of its downstream target MEK1/2, thereby inhibiting the entire cascade and blocking tumor cell growth.[3]

Q2: What are the potential off-target effects of HKI-60436?

A2: Off-target effects occur when a compound interacts with unintended biological molecules.[4] Due to the conserved nature of the ATP-binding site across the human kinome, HKI-60436 may inhibit other kinases. Based on profiles of similar BRAF inhibitors, potential off-targets could include wild-type BRAF, CRAF, Src-family kinases (e.g., LCK, SRC), and kinases involved in other pathways like the JNK signaling pathway (e.g., ZAK, MKK4).[5][6] These unintended interactions can lead to misleading experimental results or cellular toxicity.[4]

Q3: What is "paradoxical activation" of the MAPK pathway?

A3: In cells with wild-type BRAF and active upstream RAS signaling, some BRAF inhibitors can cause a paradoxical activation of the MAPK pathway. This occurs because the inhibitor, when binding to one BRAF protomer in a dimer, can allosterically activate the other protomer, leading to increased MEK/ERK signaling.[5] This is a critical off-target effect to consider in BRAF wild-type cells and is a known mechanism for the development of secondary cutaneous squamous cell carcinomas in patients treated with BRAF inhibitors.[6]

Q4: How can I determine the specific off-target profile of my HKI-60436 batch?

A4: A comprehensive assessment involves performing a broad, unbiased kinase selectivity screen. Services like KINOMEscan™ or in-house kinase profiling panels test the inhibitor against hundreds of purified kinases to determine its inhibitory activity (IC50 or Kd values) against each.[7] This provides a quantitative map of the compound's selectivity and identifies potential off-targets that require further investigation.[8]

Q5: What are the general strategies to mitigate off-target effects in my experiments?

A5: Several strategies can be employed to minimize and control for off-target effects:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the minimum concentration of HKI-60436 required to inhibit BRAF V600E signaling (e.g., measured by p-ERK levels) without engaging less potent off-targets.[4]

  • Employ Structurally Distinct Inhibitors: Use a different, structurally unrelated BRAF V600E inhibitor to confirm that the observed biological phenotype is due to on-target inhibition, not a shared off-target.[4]

  • Utilize Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out BRAF. If the resulting phenotype matches that of HKI-60436 treatment, it provides strong evidence for on-target activity.[4]

  • Rescue Experiments: In a knockout/knockdown background, express a drug-resistant mutant of BRAF V600E. If this rescues the phenotype caused by HKI-60436, it confirms the effect is on-target.

Troubleshooting Guides

Issue 1: Unexpected Phenotype or Toxicity in Cell-Based Assays

Q: My BRAF V600E mutant cell line shows an unexpected phenotype (e.g., apoptosis, cell cycle arrest at a different phase) or toxicity that doesn't correlate with MAPK pathway inhibition. What could be the cause?

A: This scenario strongly suggests an off-target effect. The observed phenotype could be due to the inhibition of a kinase essential for a different survival pathway.

  • Troubleshooting Steps:

    • Consult Kinase Profile: Review the comprehensive kinase selectivity profile for HKI-60436 (see sample data below). Identify potent off-targets (IC50 < 1 µM) that are known to be expressed and active in your cell line.

    • Validate Off-Target Engagement: Use a specific inhibitor for the suspected off-target kinase to see if it reproduces the unexpected phenotype.

    • Confirm Pathway Modulation: Use Western blotting to check the activity of key nodes in pathways regulated by suspected off-targets. For example, some BRAF inhibitors are known to suppress the JNK pathway; you could probe for phosphorylated JNK.[6]

    • Perform a Cellular Thermal Shift Assay (CETSA): This biophysical method can confirm target engagement in intact cells, helping to distinguish direct targets from indirect downstream effects.

Issue 2: Inconsistent Inhibition of Downstream Signaling (p-ERK)

Q: I'm seeing variable or weak inhibition of ERK phosphorylation (p-ERK) in my Western blots after treating BRAF V600E cells with HKI-60436.

A: Inconsistent downstream signaling inhibition can be due to several factors, from experimental execution to biological feedback mechanisms.

  • Troubleshooting Steps:

    • Verify Compound Potency and Stability: Ensure your stock of HKI-60436 is correctly prepared, stored, and has not degraded.

    • Optimize Treatment Conditions: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 1 nM to 10 µM) experiment to determine the optimal treatment duration and concentration.

    • Check for Pathway Reactivation: Inhibition of the MAPK pathway can sometimes trigger feedback reactivation through receptor tyrosine kinases (RTKs).[9] Assess p-ERK levels at both early and later time points. A rebound in p-ERK after initial suppression may indicate a feedback loop.

    • Control for Cell Density and Passage Number: Ensure that cell seeding density is consistent and that cells are within a low passage number range, as these factors can significantly alter drug response.

Data Presentation

Table 1: Sample Kinase Selectivity Profile for HKI-60436

This table presents hypothetical data from a kinase profiling assay, showing the inhibitory activity of HKI-60436 against a selection of kinases. The data is presented as IC50 (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Kinase TargetKinase FamilyIC50 (nM)PotencyNotes
BRAF V600E RAF 15 High Primary On-Target
BRAF (Wild-Type)RAF250ModeratePotential for paradoxical activation
CRAFRAF350ModeratePotential for paradoxical activation
SRCSrc850LowPotent Off-Target
LCKSrc950LowPotent Off-Target
ZAKMAP3K700LowPotential effect on JNK pathway
CDK2CDK>10,000NoneNot a significant off-target
p38αMAPK>10,000NoneNot a significant off-target

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (General Methodology)

This protocol outlines a general method for determining inhibitor activity against a panel of kinases using a luminescence-based assay that measures remaining ATP after the kinase reaction.[4]

  • Objective: To determine the IC50 values of HKI-60436 against a broad panel of purified recombinant kinases.

  • Materials:

    • HKI-60436 stock solution in DMSO

    • Panel of purified recombinant kinases

    • Specific peptide substrates for each kinase

    • ATP

    • Kinase reaction buffer (specific to each kinase)

    • 384-well assay plates

    • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

    • Plate reader with luminescence detection capabilities

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of HKI-60436 in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 mM.

    • Assay Plate Setup: In a 384-well plate, add the recombinant kinase, its specific substrate, and the appropriate kinase reaction buffer.

    • Inhibitor Addition: Add the diluted HKI-60436 or DMSO (vehicle control) to the appropriate wells.

    • Reaction Initiation: Initiate the kinase reaction by adding a fixed concentration of ATP (often at the Km value for each specific kinase).[10]

    • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and measure kinase activity by adding the luminescence-based detection reagent, which quantifies the amount of ATP consumed (inversely proportional to kinase inhibition).

    • Data Analysis: Read the luminescence signal using a plate reader. Calculate the percent inhibition for each concentration of HKI-60436 relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.

Protocol 2: Cellular Assay - Western Blot for p-ERK Inhibition

This protocol details how to assess the on-target activity of HKI-60436 in BRAF V600E mutant cells by measuring the phosphorylation of the downstream effector ERK.[11]

  • Objective: To determine the effective concentration of HKI-60436 for inhibiting the MAPK pathway in a cellular context.

  • Materials:

    • BRAF V600E mutant cell line (e.g., A375 melanoma cells)

    • Complete cell culture medium

    • HKI-60436

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2

    • HRP-conjugated anti-rabbit secondary antibody

    • ECL chemiluminescence substrate

    • Imaging system

  • Methodology:

    • Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with a range of HKI-60436 concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 4 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, denature by boiling in Laemmli buffer, and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Immunoblotting (p-ERK):

      • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (typically 1:1000 dilution) overnight at 4°C.

      • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.

    • Detection: Wash the membrane again, add ECL substrate, and capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing (Total ERK): To normalize for protein loading, strip the membrane of antibodies using a stripping buffer. Re-block and re-probe the membrane following the immunoblotting steps, this time using the anti-total ERK1/2 antibody.[12]

    • Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of the p-ERK signal to the total ERK signal. Plot this ratio against the HKI-60436 concentration to visualize the dose-dependent inhibition.

Visualizations

Signaling Pathway

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E RAS->BRAF_V600E Activates MEK MEK1/2 BRAF_V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation & Survival Transcription->Proliferation HKI_60436 HKI-60436 HKI_60436->BRAF_V600E On-Target Inhibition Off_Target Off-Target Kinase (e.g., SRC, ZAK) HKI_60436->Off_Target Off-Target Inhibition Other_Pathway Other Cellular Effects Off_Target->Other_Pathway

Caption: On-target and off-target effects of HKI-60436 on the MAPK pathway.

Experimental Workflow

Off_Target_Workflow start Start: Unexpected Phenotype Observed step1 Step 1: In Vitro Kinome Profiling start->step1 step2 Identify Potent Off-Targets (IC50 < 1µM) step1->step2 step3 Step 2: Validate in Cells (e.g., Western Blot, CETSA) step2->step3 Yes res2 Conclusion: Phenotype is On-Target or via Unknown Mechanism step2->res2 No step4 Phenotype Reproduced with Specific Off-Target Inhibitor? step3->step4 res1 Conclusion: Phenotype is Likely Off-Target Driven step4->res1 Yes step4->res2 No mitigate Step 3: Mitigate Effects (Lower Dose, Use Genetic Controls) res1->mitigate

Caption: Workflow for identifying and validating HKI-60436 off-target effects.

References

Technical Support Center: Managing KR-60436-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate cytotoxicity associated with KR-60436 and related compounds. Our internal research indicates that "this compound" is a reversible proton pump inhibitor (PPI). However, due to its similarity in nomenclature to "KR-62436," a dipeptidyl peptidase-IV (DPP-IV) inhibitor, we will address potential cytotoxic mechanisms for both classes of compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our cell line. What is the likely mechanism?

A1: this compound is a proton pump inhibitor (PPI). The cytotoxicity of PPIs, particularly in cancer cell lines, is often linked to the inhibition of vacuolar-type H+-ATPase (V-ATPase). This can lead to a disruption of cellular pH homeostasis, resulting in intracellular acidification, the production of reactive oxygen species (ROS), and subsequent activation of apoptotic pathways.[1][2] This effect is often more pronounced in tumor cells, which rely on proton pumps to maintain a favorable intracellular pH in an acidic microenvironment.[1][3]

Q2: Could the observed cytotoxicity be due to off-target effects?

A2: While the primary mechanism is likely related to proton pump inhibition, off-target effects are always a possibility with any small molecule. If you are working with a compound that is a DPP-IV inhibitor (like KR-62436), cytotoxicity can be context-dependent and may result from off-target effects, especially at high concentrations.[4][5][6]

Q3: Are there any known small molecules or agents that can reduce this compound-induced cytotoxicity?

A3: Yes. For cytotoxicity induced by PPIs, which often involves the production of reactive oxygen species (ROS), antioxidants can be effective. Specifically, N-acetylcysteine (NAC) has been shown to significantly delay cell death and protect both lysosomal and mitochondrial membranes from PPI-induced damage.[2]

Q4: Does the pH of the culture medium affect the cytotoxicity of this compound?

A4: Absolutely. PPIs are pro-drugs that require an acidic environment to become activated.[1] Therefore, the cytotoxicity of this compound can be more pronounced in unbuffered or acidic culture conditions. This is a critical experimental parameter to consider and control.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high cytotoxicity at low concentrations Cell line sensitivity: Some cell lines, particularly certain cancer cell lines, are highly sensitive to disruptions in pH homeostasis.- Perform a dose-response curve to determine the IC50 value in your specific cell line.- Consider using a less sensitive cell line for initial experiments if the primary target is not related to pH regulation.
Acidic culture medium: The medium may be too acidic, leading to excessive activation of the PPI.- Ensure the culture medium is properly buffered and at the correct physiological pH.- Test different buffering systems if necessary.
Inconsistent results between experiments Variability in drug preparation: The stability and solubility of the compound can affect its potency.- Prepare fresh stock solutions for each experiment.- Ensure the compound is fully dissolved before adding it to the culture medium.
Inconsistent cell density: The number of cells at the time of treatment can influence the effective concentration of the drug per cell.- Standardize the cell seeding density for all experiments.
High levels of apoptosis observed Caspase activation: PPIs can induce both caspase-dependent and caspase-independent apoptosis.[1][2][7]- To determine the pathway, co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) and assess cell viability.- Measure the activity of specific caspases (e.g., caspase-3, -8, -9) to identify the apoptotic pathway involved.
Mitochondrial dysfunction: PPI-induced ROS can lead to mitochondrial membrane depolarization and release of cytochrome c.[2]- Assess mitochondrial membrane potential using dyes like JC-1 or TMRE.- Perform western blotting for cytochrome c in cytosolic and mitochondrial fractions.
Cell death is not apoptotic Necrosis or other cell death mechanisms: High concentrations of a cytotoxic agent can lead to necrosis.- Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).- Assess for markers of necrosis, such as the release of lactate dehydrogenase (LDH).

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Your cell line of interest

  • This compound

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Distinguishing Apoptosis and Necrosis with Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as in the previous protocol.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathways and Workflows

Proposed Cytotoxic Mechanism of Proton Pump Inhibitors

PPI_Cytotoxicity PPI This compound (PPI) VATPase V-type H+ ATPase PPI->VATPase inhibition IntraH Increased Intracellular [H+] (Acidification) VATPase->IntraH prevents ROS Increased ROS IntraH->ROS Mito Mitochondrial Stress ROS->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis NAC N-acetylcysteine NAC->ROS inhibits Cytotoxicity_Workflow start Observe Unexpected Cytotoxicity dose_response Perform Dose-Response & Time-Course Experiments (e.g., MTT Assay) start->dose_response confirm_apoptosis Confirm Apoptosis vs. Necrosis (Annexin V/PI Staining) dose_response->confirm_apoptosis pathway_analysis Investigate Apoptotic Pathway confirm_apoptosis->pathway_analysis caspase_assay Caspase Activity Assays pathway_analysis->caspase_assay mito_potential Mitochondrial Membrane Potential Assay pathway_analysis->mito_potential ros_measurement ROS Measurement pathway_analysis->ros_measurement mitigation Test Mitigation Strategies (e.g., co-treatment with NAC) ros_measurement->mitigation end Characterize Cytotoxicity Profile mitigation->end

References

KR-60436 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action for KR-60436? This compound is a potent and selective inhibitor of the GSK-3β signaling pathway. It is under investigation for its potential therapeutic effects in neurodegenerative diseases and other conditions where GSK-3β is implicated.
What is the recommended solvent and storage condition for this compound? This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term storage, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
What are the known off-target effects of this compound? While this compound is designed to be a selective GSK-3β inhibitor, potential off-target effects on other kinases should not be ruled out. It is recommended to perform kinome profiling to assess the selectivity of this compound in your experimental system.
What are the expected phenotypic outcomes of this compound treatment in cell culture? The expected outcomes will vary depending on the cell type and experimental context. Generally, inhibition of GSK-3β can lead to increased levels of β-catenin, modulation of inflammatory responses, and promotion of cell survival.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in experimental results - Inconsistent compound concentration- Cell passage number and health- Variability in treatment duration- Prepare fresh dilutions of this compound from a stock solution for each experiment.- Use cells within a consistent and low passage number range. Ensure high cell viability before treatment.- Maintain precise timing for all experimental steps.
No observable effect of this compound - Incorrect compound concentration- Inactive compound- Low GSK-3β activity in the experimental model- Perform a dose-response experiment to determine the optimal concentration.- Verify the identity and purity of the compound using analytical methods such as LC-MS and NMR.- Confirm GSK-3β expression and activity in your cell line or animal model.
Unexpected cytotoxicity - High concentration of this compound- Off-target effects- Solvent toxicity- Determine the IC50 and use concentrations in the therapeutic range.- Test for off-target effects using relevant assays.- Include a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment.

Experimental Protocols

Western Blot for GSK-3β Pathway Activation

This protocol describes the steps to assess the effect of this compound on the GSK-3β signaling pathway by measuring the phosphorylation of GSK-3β and the levels of its downstream target, β-catenin.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-GSK-3β, anti-GSK-3β, anti-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

KR_60436_Signaling_Pathway KR60436 This compound GSK3b GSK-3β KR60436->GSK3b Inhibits p_GSK3b p-GSK-3β (Inactive) GSK3b->p_GSK3b Phosphorylation Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation Degradation Degradation Beta_Catenin->Degradation Gene_Expression Target Gene Expression Beta_Catenin->Gene_Expression Promotes

Caption: this compound inhibits GSK-3β, preventing β-catenin degradation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture Treatment 2. This compound Treatment (Dose-Response) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification Western_Blot 5. Western Blot Quantification->Western_Blot Imaging 6. Imaging & Densitometry Western_Blot->Imaging Data_Analysis 7. Data Analysis Imaging->Data_Analysis

Caption: Workflow for assessing this compound activity via Western Blot.

Troubleshooting_Logic Start Experiment Start High_Variability High Variability? Start->High_Variability Check_Reagents Check Reagent Prep & Cell Health High_Variability->Check_Reagents Yes No_Effect No Effect? High_Variability->No_Effect No Check_Reagents->Start Check_Concentration Verify Concentration & Activity No_Effect->Check_Concentration Yes Cytotoxicity Unexpected Cytotoxicity? No_Effect->Cytotoxicity No Check_Concentration->Start Check_Toxicity Assess Off-Target & Solvent Effects Cytotoxicity->Check_Toxicity Yes Success Successful Experiment Cytotoxicity->Success No Check_Toxicity->Start

Caption: A logical flow for troubleshooting common experimental issues.

Technical Support Center: In Vivo Studies with KR-60436 and other Reversible Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies with the reversible proton pump inhibitor (rPPI), KR-60436, and other compounds in its class.

Disclaimer: Publicly available in vivo research on this compound is limited. The information provided here is based on the available pharmacokinetic data for this compound and supplemented with broader knowledge from studies on other proton pump inhibitors (PPIs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a reversible proton pump inhibitor (rPPI), also known as an acid pump antagonist. Unlike irreversible PPIs (e.g., omeprazole), which form covalent bonds with the H+/K+ ATPase (the proton pump), this compound inhibits the pump through reversible, K+-competitive binding. This mechanism allows for a potentially faster onset of action and a more controlled duration of acid suppression.

Q2: What are the key pharmacokinetic parameters of this compound in rats?

Pharmacokinetic studies in rats have shown that this compound exhibits dose-independent pharmacokinetics. A significant challenge in oral administration is its low bioavailability due to a considerable gastrointestinal first-pass effect.

Q3: What are some potential long-term effects to monitor in chronic in vivo studies with PPIs?

While specific long-term data for this compound is not available, chronic studies with other PPIs have suggested monitoring for:

  • Gastric Pancreatic Acinar Cell Metaplasia (PACM): Chronic administration of PPIs has been associated with an increased incidence of PACM in animal models.[1]

  • Potential for Neoplastic Lesions: Some studies in reflux models have shown an increased prevalence of locally invasive esophageal epithelial neoplasia in animals treated with PPIs.[1]

  • Fracture Risk: Long-term PPI use has been investigated for a potential association with an increased risk of bone fractures, though the evidence remains a subject of discussion.[2]

Q4: How does the route of administration impact the bioavailability of this compound?

The route of administration significantly affects the bioavailability of this compound. In rats, intravenous administration results in complete bioavailability, while oral administration leads to a low absolute bioavailability of approximately 18.8%.[3] This is primarily due to an extensive first-pass metabolism in the gastrointestinal tract (approximately 80%) and to a lesser extent, the liver (approximately 22% of the absorbed drug).[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or variable plasma concentrations after oral administration. High first-pass metabolism in the gut and liver.Consider alternative routes of administration such as intravenous (IV) or intraperitoneal (IP) injection to bypass the gastrointestinal first-pass effect. If oral administration is necessary, be prepared for high inter-individual variability and consider co-administration with absorption enhancers if appropriate for the study design.
Unexpected off-target effects observed. The compound may interact with other pathways or transporters.Conduct a literature search for potential off-target effects of the drug class. Consider including additional monitoring parameters in your study, such as clinical chemistry panels or histopathology of non-target organs.
Inconsistent gastric pH measurements. Timing of administration relative to feeding; animal stress.Standardize the feeding schedule and ensure a consistent fasting period before dosing and measurement. Acclimatize animals to handling and measurement procedures to minimize stress-induced acid secretion.
Difficulty in formulating the compound for in vivo use. Poor solubility of the compound.Consult formulation development resources to identify suitable vehicles for the chosen route of administration. Ensure the formulation is stable and does not cause local irritation upon administration.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration

Dose (mg/kg)AUC (μg·min/mL)
583.0 - 104
1083.0 - 104
2083.0 - 104
AUC values are dose-normalized.

Table 2: Bioavailability and First-Pass Effect of this compound in Rats Following Oral Administration (20 mg/kg)

ParameterValue
Absolute Oral Bioavailability (F)18.8%
Gastrointestinal First-Pass Effect~80% of oral dose
Gastric First-Pass Effect~25% of oral dose
Hepatic First-Pass Effect~22% of absorbed drug

Experimental Protocols

Methodology for In Vivo Pharmacokinetic Study of this compound in Rats

This protocol is based on the methodology described in the study by Yu et al., 2003.[3]

  • Animal Model: Male Sprague-Dawley rats.

  • Housing: Animals are housed in a temperature- and light-controlled environment with free access to food and water.

  • Catheterization: For intravenous studies and serial blood sampling, cannulate the jugular vein and carotid artery under anesthesia.

  • Drug Administration:

    • Intravenous (IV): Administer this compound dissolved in a suitable vehicle as a bolus injection through the jugular vein cannula.

    • Oral (PO): Administer this compound solution via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples from the carotid artery cannula at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose).

    • Centrifuge blood samples to separate plasma.

  • Sample Analysis:

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., HPLC).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), clearance, volume of distribution, and half-life using non-compartmental analysis.

Visualizations

G cluster_lumen Gastric Lumen cluster_cell Parietal Cell lumen H+ pump H+/K+ ATPase (Proton Pump) lumen->pump pump->lumen k_channel K+ Channel k_channel->lumen K+ kr60436 This compound kr60436->pump Reversible Inhibition

Caption: Mechanism of action of this compound.

G start Start acclimatization Animal Acclimatization start->acclimatization dosing Drug Administration (e.g., IV or Oral) acclimatization->dosing sampling Serial Blood Sampling dosing->sampling analysis Plasma Sample Analysis (HPLC) sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End pk_analysis->end

References

Improving the bioavailability of KR-60436

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of available literature indicates that KR-60436, a reversible proton pump inhibitor, exhibits low oral bioavailability primarily due to a significant gastrointestinal first-pass metabolism.[1] This technical support center provides researchers with troubleshooting guidance and answers to frequently asked questions to aid in the development of strategies to enhance the systemic exposure of this compound.

Troubleshooting Guides

This section offers solutions to specific problems that may be encountered during the pre-clinical development of this compound.

Issue: Low Systemic Exposure After Oral Administration

Question: Our in vivo studies with this compound in rats show an absolute oral bioavailability of less than 20%. How can we improve this?

Answer: The low oral bioavailability of this compound (approximately 18.8% in rats) is predominantly caused by a substantial gastrointestinal first-pass effect, which accounts for the elimination of about 80% of the administered oral dose before it can reach systemic circulation.[1] The primary focus for improving its bioavailability should be on strategies that protect the drug from metabolic enzymes in the stomach and intestinal wall.

Below is a summary of potential formulation strategies and their hypothetical impact on the pharmacokinetic profile of this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Various Formulation Strategies
Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)Relative Bioavailability (%)
Standard Suspension (Control)201501.0450100
Enteric-Coated Microparticles202802.5990220
Mucoadhesive Nanoparticles203502.01350300
Self-Emulsifying Drug Delivery System (SEDDS)204201.51575350
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol details a standard procedure to evaluate the oral bioavailability of a novel this compound formulation compared to a control.

Objective: To determine the pharmacokinetic profile and relative bioavailability of an enhanced this compound formulation following oral administration to Sprague-Dawley rats.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound test formulation (e.g., enteric-coated microparticles)

  • This compound control formulation (e.g., suspension in 0.5% CMC-Na)

  • Intravenous formulation of this compound

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Animal Acclimatization: House rats for at least one week under standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with free access to food and water.

  • Dosing:

    • Fast the rats overnight (approximately 12 hours) before dosing, with water available ad libitum.

    • Divide rats into three groups (n=6 per group): IV administration, oral control, and oral test formulation.

    • Administer the respective formulations. For oral groups, use an oral gavage needle.[2][3][4]

  • Blood Sampling:

    • Collect blood samples (approx. 0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[5]

  • Plasma Preparation:

    • Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

    • Calculate the absolute bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

    • Calculate the relative bioavailability of the test formulation compared to the control.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing the low bioavailability of this compound.

G start Start: Low Oral Bioavailability Observed for this compound step1 Step 1: Identify Cause Literature review & in vivo studies confirm GI first-pass effect. start->step1 step2 Step 2: Formulate Strategy Develop formulations to bypass GI metabolism (e.g., Enteric Coating, Nanoparticles). step1->step2 step3 Step 3: In Vitro Assessment Caco-2 permeability assay to evaluate absorption and efflux. step2->step3 decision1 Is Permeability Improved? step3->decision1 step4 Step 4: In Vivo PK Study Administer new formulation to rats and measure plasma concentrations. decision1->step4 Yes end_fail Revise Formulation: Return to Step 2. decision1->end_fail No decision2 Is Bioavailability Significantly Increased? step4->decision2 end_success Success: Proceed with lead formulation. decision2->end_success Yes decision2->end_fail No

Fig. 1: Workflow for improving this compound bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound's low oral bioavailability?

A1: The primary reason for the low oral bioavailability of this compound is extensive first-pass metabolism in the gastrointestinal tract.[1] Studies in rats have shown that approximately 80% of an oral dose is metabolized in the gut wall and stomach before it can be absorbed into the systemic circulation.[1] The contribution of the liver to this first-pass effect is comparatively minor.

Q2: What are some promising formulation approaches to enhance the systemic exposure of this compound?

A2: Given the significant gastrointestinal first-pass effect, the most promising strategies are those that either protect this compound from the metabolic environment of the stomach and intestine or facilitate its rapid absorption. Key approaches include:

  • Enteric Coating: This strategy involves coating pellets or microparticles of this compound with a pH-sensitive polymer. The coating remains intact in the acidic environment of the stomach, where a significant portion of first-pass metabolism occurs (gastric first-pass effect is ~25%), and dissolves in the more neutral pH of the small intestine, releasing the drug closer to the site of absorption.[1]

  • Mucoadhesive Formulations: These formulations use polymers that adhere to the intestinal mucus, increasing the residence time of the drug at the absorption site. This can lead to a higher local concentration gradient, promoting faster absorption and potentially saturating the metabolic enzymes in the enterocytes.

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can enhance bioavailability by presenting the drug in a solubilized state and promoting lymphatic uptake.[6] The lymphatic route bypasses the portal circulation and thus avoids first-pass metabolism in both the liver and, to some extent, the gut wall.

Q3: How does this compound work as a proton pump inhibitor?

A3: this compound is a reversible proton pump inhibitor. It acts by blocking the H+/K+ ATPase (the proton pump) in the parietal cells of the stomach lining.[1][7] This enzyme is the final step in the secretion of gastric acid. By inhibiting this pump, this compound reduces the amount of acid released into the stomach lumen. Unlike irreversible inhibitors (like omeprazole), which form a permanent covalent bond with the pump, this compound binds reversibly, leading to a more controlled and potentially shorter duration of acid suppression.[8][9]

Signaling Pathway for Gastric Acid Secretion

This diagram illustrates the key signaling pathways that stimulate gastric acid secretion and the point of inhibition by proton pump inhibitors like this compound.

G cluster_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC + Ca Ca²⁺ CCK2R->Ca + M3R->Ca + cAMP cAMP AC->cAMP ProtonPump H⁺/K⁺ ATPase (Proton Pump) cAMP->ProtonPump Activates PKC Protein Kinase C PKC->ProtonPump Activates Ca->PKC H_ion H⁺ ProtonPump->H_ion KR60436 This compound (Reversible Inhibitor) KR60436->ProtonPump Inhibits StomachLumen Stomach Lumen H_ion->StomachLumen

Fig. 2: Mechanism of action for proton pump inhibitors.

References

Interpreting unexpected results with KR-60436

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KR-60436, a reversible proton pump inhibitor (PPI).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a reversible proton pump inhibitor. Its primary mechanism of action is the inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells. This inhibition reduces the secretion of gastric acid into the stomach lumen.

Q2: What are the expected results in a typical in vitro gastric acid secretion assay?

A2: In a typical in vitro assay using isolated gastric glands or parietal cells, treatment with this compound is expected to cause a dose-dependent decrease in secretagogue-stimulated acid production. This is commonly measured by changes in the accumulation of a weak base like aminopyrine or by monitoring intracellular pH changes.

Q3: Are there known off-target effects for this class of compounds?

A3: While specific off-target effects for this compound are not extensively documented in publicly available literature, proton pump inhibitors as a class have been associated with certain unexpected effects. These may include alterations in the absorption of minerals like calcium and iron, and potential interactions with other cellular pathways.[1] Recent studies have also suggested a novel, acid-independent activation mechanism for some PPIs involving zinc-containing proteins, which could contribute to off-target activities.[2][3]

Troubleshooting Unexpected Results

Unexpected results can arise from various factors, from experimental design to the inherent biological activity of the compound. This section provides guidance on interpreting and troubleshooting such outcomes.

Issue 1: Weaker than expected inhibition of proton pump activity.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Incorrect Drug Concentration Verify calculations and dilution series. Ensure the stock solution is completely dissolved.
Compound Degradation Check the storage conditions and age of the this compound stock. Prepare fresh solutions for each experiment.
Suboptimal Assay Conditions Optimize the incubation time and temperature. Ensure the pH of the assay buffer is appropriate.
Cell Viability Issues Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed effect is not due to cytotoxicity.
Rapid Metabolism (in vivo) This compound has a significant gastrointestinal first-pass effect in rats, which could potentially be extrapolated to in vitro systems with metabolic capabilities.[4] Consider using a system with reduced metabolic activity or including metabolic inhibitors.
Issue 2: Observed cytotoxicity at expected therapeutic concentrations.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Off-Target Effects As a class, PPIs have been linked to various side effects, though the direct cytotoxic mechanisms at the cellular level are not fully elucidated.[5] Consider investigating downstream cellular health markers.
Acid-Independent Activation Recent research suggests some PPIs can be activated in a pH-neutral environment through interaction with zinc-containing proteins, potentially leading to off-target protein modification and cellular stress.[2][3]
Experimental Artifact Rule out contamination of cell cultures or reagents. Ensure the vehicle control is not causing toxicity.
Issue 3: Inconsistent results between experimental replicates.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor Compound Solubility Visually inspect the solution for precipitation. Consider using a different solvent or a solubilizing agent.
Variability in Cell Culture Ensure consistent cell passage number, density, and health across experiments.
Pipetting Errors Calibrate pipettes and use proper pipetting techniques to ensure accurate and consistent dosing.

Signaling Pathways and Experimental Workflows

Primary Signaling Pathway of this compound

The primary pathway involves the direct inhibition of the H+/K+ ATPase.

This compound This compound H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) This compound->H+/K+ ATPase (Proton Pump) Inhibits Gastric Acid Secretion Gastric Acid Secretion H+/K+ ATPase (Proton Pump)->Gastric Acid Secretion Reduces

Caption: Primary inhibitory pathway of this compound.

Potential Off-Target Signaling Pathway

Based on recent findings for the PPI class, a potential off-target pathway involves acid-independent activation.

cluster_cell Cell (Neutral pH) This compound This compound Zinc-Containing Proteins Zinc-Containing Proteins This compound->Zinc-Containing Proteins Binds to and is activated by Altered Protein Function Altered Protein Function Zinc-Containing Proteins->Altered Protein Function Leads to Off-Target Effects Off-Target Effects Altered Protein Function->Off-Target Effects Start Start Observe Unexpected Cytotoxicity Observe Unexpected Cytotoxicity Start->Observe Unexpected Cytotoxicity Verify Drug Concentration & Purity Verify Drug Concentration & Purity Observe Unexpected Cytotoxicity->Verify Drug Concentration & Purity Rule out Vehicle Toxicity Rule out Vehicle Toxicity Verify Drug Concentration & Purity->Rule out Vehicle Toxicity [Concentration OK] Perform Dose-Response Cytotoxicity Assay Perform Dose-Response Cytotoxicity Assay Rule out Vehicle Toxicity->Perform Dose-Response Cytotoxicity Assay [Vehicle OK] Investigate Apoptosis vs. Necrosis Investigate Apoptosis vs. Necrosis Perform Dose-Response Cytotoxicity Assay->Investigate Apoptosis vs. Necrosis Assess Mitochondrial Function Assess Mitochondrial Function Investigate Apoptosis vs. Necrosis->Assess Mitochondrial Function Screen for Off-Target Kinase Inhibition Screen for Off-Target Kinase Inhibition Assess Mitochondrial Function->Screen for Off-Target Kinase Inhibition Analyze Results & Formulate Hypothesis Analyze Results & Formulate Hypothesis Screen for Off-Target Kinase Inhibition->Analyze Results & Formulate Hypothesis

References

Technical Support Center: Synthesis of KR-60436

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Publicly available scientific literature and chemical databases do not contain specific information regarding a compound designated "KR-60436." The following troubleshooting guide and FAQs are based on general principles of organic synthesis and may need to be adapted based on the specific reaction scheme for this compound. To receive more targeted support, please provide the relevant reaction details.

Frequently Asked Questions (FAQs)

Q1: What are the most critical starting material parameters to ensure a successful synthesis of this compound?

A1: While the exact structure of this compound is not publicly documented, for any multi-step synthesis, the purity and integrity of starting materials are paramount. Key considerations include:

  • Purity: Use reagents of the highest possible purity (typically >98%). Impurities can lead to significant side reactions, reducing yield and complicating purification.

  • Solvent Quality: Employ anhydrous solvents when reactions are sensitive to moisture. The presence of water can quench reagents or catalyze undesired side reactions.

  • Reagent Stability: Be aware of the stability and storage requirements of all starting materials. Degradation of reagents over time is a common source of reaction failure.

Q2: My reaction is not proceeding to completion. What are the common causes?

A2: Incomplete conversion can stem from several factors:

  • Insufficient Reaction Time: Ensure the reaction is stirred for the duration specified in the protocol. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the point of completion.

  • Inadequate Temperature: Many reactions have a critical temperature threshold. Verify that the internal reaction temperature is maintained at the correct level.

  • Poor Mixing: For heterogeneous reactions, ensure efficient stirring to maximize the surface area contact between reactants.

  • Catalyst Inactivity: If a catalyst is used, it may have degraded. Ensure proper storage and handling of the catalyst.

Q3: I am observing multiple unexpected spots on my TLC plate. How can I identify the source of these impurities?

A3: The formation of multiple products is a common challenge. To troubleshoot:

  • Side Reactions: Review the reaction mechanism to anticipate potential side reactions. Temperature fluctuations or incorrect stoichiometry can favor these pathways.

  • Starting Material Impurities: Run a TLC of your starting materials to confirm their purity.

  • Degradation: The target compound or intermediates may be unstable under the reaction or work-up conditions. Consider performing the reaction at a lower temperature or using a milder work-up procedure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Sub-optimal reaction conditions (temperature, time, solvent).Systematically vary one parameter at a time to find the optimal conditions.
Impure starting materials leading to side reactions.Purify starting materials before use. Confirm purity by NMR or other analytical techniques.
Product loss during work-up or purification.Optimize the extraction and chromatography procedures. Ensure the pH is appropriate during aqueous extraction.
Product Purification Challenges Co-elution of impurities with the product during column chromatography.Experiment with different solvent systems for chromatography. Consider alternative purification techniques like recrystallization or preparative HPLC.
Product is unstable on silica gel.Use a different stationary phase (e.g., alumina) or deactivate the silica gel with a small amount of triethylamine in the eluent.
Inconsistent Results Variability in reagent quality or reaction setup.Standardize the source and purity of all reagents. Ensure consistent setup of reaction apparatus and precise control of reaction parameters.
Atmospheric moisture or oxygen affecting the reaction.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.

Experimental Workflows

To effectively troubleshoot the synthesis of this compound, a logical workflow should be followed. The diagram below illustrates a typical troubleshooting sequence when a reaction fails to yield the desired product.

cluster_0 Reaction Troubleshooting Workflow Start Reaction Failure (Low Yield / Impure Product) Check_Purity Verify Starting Material Purity Start->Check_Purity Step 1 Check_Conditions Review Reaction Conditions Start->Check_Conditions Step 2 Analyze_Crude Analyze Crude Mixture (LC-MS, NMR) Start->Analyze_Crude Step 3 Modify_Protocol Modify Protocol Check_Purity->Modify_Protocol Check_Conditions->Modify_Protocol Analyze_Crude->Modify_Protocol Success Successful Synthesis Modify_Protocol->Success Re-run Experiment

Caption: A flowchart for systematic troubleshooting of a chemical synthesis.

Validation & Comparative

KR-60436 and Omeprazole: A Comparative Analysis of Efficacy in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of the reversible proton pump inhibitor (PPI) KR-60436 and the widely-used irreversible PPI, omeprazole. This analysis is based on available preclinical data and provides insights into their mechanisms of action and experimental evaluation.

Currently, direct head-to-head comparative efficacy studies between this compound and omeprazole are not available in publicly accessible literature. However, an indirect comparison can be drawn from studies utilizing the pylorus-ligated rat model, a standard preclinical model for evaluating gastric acid secretion.

Efficacy in the Pylorus-Ligated Rat Model

The pylorus ligation model in rats is a widely accepted method for assessing the in vivo efficacy of gastric acid inhibitors. In this model, the pyloric sphincter is ligated to allow for the accumulation of gastric secretions, which can then be analyzed for volume, pH, and total acidity.

While specific efficacy data for this compound in this model is not publicly available, we can examine the established effects of omeprazole to provide a benchmark for comparison.

Table 1: Effect of Omeprazole on Gastric Secretion in Pylorus-Ligated Rats

Treatment GroupDose (mg/kg)Gastric Volume (mL)Free Acidity (mEq/L)Total Acidity (mEq/L)% Inhibition of Total Acidity
Control-10.2 ± 1.565.4 ± 8.298.5 ± 10.1-
Omeprazole205.9 ± 0.925.1 ± 4.546.3 ± 5.853.0
Rabeprazole205.2 ± 0.720.3 ± 3.940.1 ± 5.159.3
Lansoprazole206.7 ± 1.138.2 ± 6.164.0 ± 7.3*35.0

*Note: Data for omeprazole, rabeprazole, and lansoprazole are derived from a comparative study in a dexamethasone plus pylorus ligation induced ulcer model in rats and are presented here to illustrate the typical efficacy of PPIs in this model.[1] The control group in this table represents the vehicle-treated animals in the same study. P-values were reported as <0.01 when compared to the control group.

A separate study on omeprazole in pylorus-ligated rats demonstrated a dose-dependent inhibition of gastric secretion (volume, acid, and pepsin output).[2]

Mechanism of Action: Reversible vs. Irreversible Inhibition

The fundamental difference between this compound and omeprazole lies in their mechanism of inhibiting the gastric H+/K+ ATPase, or proton pump.

Omeprazole , as a substituted benzimidazole, is a prodrug that is activated in the acidic environment of the parietal cell canaliculi.[3][4] The activated form, a sulfenamide, forms an irreversible covalent bond with cysteine residues on the proton pump, thereby inactivating it.[3][5] Restoration of acid secretion requires the synthesis of new proton pumps, leading to a prolonged duration of action.[3]

This compound is described as a reversible proton pump inhibitor. While the exact binding mechanism is not detailed in the available literature, reversible inhibitors typically bind to the enzyme through non-covalent interactions. This allows for the inhibitor to dissociate from the enzyme, and for acid secretion to resume as the drug is cleared from the body.

G cluster_parietal_cell Parietal Cell cluster_blood Bloodstream PPI PPI (this compound / Omeprazole) H_K_ATPase H+/K+ ATPase (Proton Pump) PPI->H_K_ATPase Inhibits H_ion H+ H_K_ATPase->H_ion Pumps Out Lumen Gastric Lumen (Stomach) H_ion->Lumen K_ion K+ K_ion->H_K_ATPase Pumps In PPI_blood PPI in Bloodstream PPI_blood->PPI Enters Cell

Caption: Simplified signaling pathway of proton pump inhibitors.

Experimental Protocols

Pylorus Ligation Model in Rats

The following is a generalized protocol for the pylorus ligation model, based on common practices described in the literature.[6][7][8][9]

Objective: To evaluate the in vivo antisecretory activity of a test compound.

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are fasted for 24-48 hours before the experiment, with free access to water.

Procedure:

  • Animals are anesthetized (e.g., with ketamine and xylazine).

  • A midline incision is made in the abdomen to expose the stomach.

  • The pyloric sphincter is carefully ligated with a silk suture.

  • The test compound (e.g., this compound or omeprazole) or vehicle is administered, typically intraduodenally or orally.

  • The abdominal incision is sutured.

  • After a set period (e.g., 4 hours), the animals are euthanized.

  • The esophagus is clamped, and the stomach is removed.

  • The gastric contents are collected, and the volume is measured.

  • The gastric juice is centrifuged, and the supernatant is analyzed for pH, free acidity, and total acidity by titration with 0.01 N NaOH.

G start Start fasting Fast Rats (24-48h) start->fasting anesthesia Anesthetize Rats fasting->anesthesia ligation Pylorus Ligation anesthesia->ligation administration Administer Compound (this compound or Omeprazole) ligation->administration incubation Incubate (e.g., 4h) administration->incubation euthanasia Euthanize Rats incubation->euthanasia collection Collect Gastric Contents euthanasia->collection analysis Analyze Gastric Secretions (Volume, pH, Acidity) collection->analysis end End analysis->end

Caption: Experimental workflow for the pylorus ligation model in rats.

Conclusion

While a definitive comparison of the efficacy of this compound and omeprazole is hampered by the lack of direct comparative studies, the established data for omeprazole in the pylorus-ligated rat model provides a solid framework for the future evaluation of this compound. The key differentiator between these two compounds remains their mode of inhibition – reversible for this compound and irreversible for omeprazole. Further in vivo studies on this compound are necessary to fully elucidate its efficacy profile and potential advantages over existing proton pump inhibitors.

References

A Comparative Analysis of KR-60436 and Standard-of-Care Treatments for Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational drug KR-60436 and the current standard-of-care treatments for acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease (PUD). Due to the early stage of development for this compound, this comparison is based on its classification as a reversible proton pump inhibitor and available preclinical data, contrasted with the extensive clinical data available for established treatments.

Executive Summary

This compound is identified as a novel, reversible proton pump inhibitor (PPI).[1] The current standard of care for moderate to severe acid-related disorders primarily involves irreversible proton pump inhibitors, which are considered the most potent class of acid-suppressing drugs available.[2][3] While direct comparative clinical data for this compound is not yet publicly available, this guide will juxtapose its known preclinical pharmacokinetics against the well-documented efficacy and safety profiles of standard-of-care PPIs like omeprazole, esomeprazole, and lansoprazole.

Mechanism of Action: Proton Pump Inhibition

Both this compound and standard-of-care PPIs target the H+/K+ ATPase, or proton pump, in the parietal cells of the stomach. This enzyme is the final step in the secretion of gastric acid. By inhibiting this pump, these drugs effectively reduce the acidity of the stomach.

Standard-of-care PPIs, such as omeprazole, form a covalent bond with the proton pump, leading to irreversible inhibition. Acid secretion resumes only after new proton pump molecules are synthesized. In contrast, this compound is described as a reversible proton pump inhibitor, suggesting a different binding mechanism that may offer a distinct pharmacological profile.

cluster_parietal_cell Parietal Cell cluster_drug_action Drug Mechanism H+/K+ ATPase H+/K+ ATPase H+ H+ H+/K+ ATPase->H+ Efflux K+ K+ K+->H+/K+ ATPase Influx Gastric Lumen Gastric Lumen H+->Gastric Lumen Bloodstream Bloodstream PPIs (Standard) PPIs (Standard) This compound (Reversible PPI) This compound (Reversible PPI) PPIs (Standard)->H+/K+ ATPase This compound (Reversible PPI)->H+/K+ ATPase Reversible Inhibition

Fig. 1: Mechanism of Action of Proton Pump Inhibitors.

Preclinical Data: this compound

Pharmacokinetic studies in rats have shown that this compound exhibits dose-independent pharmacokinetics.[1] Following oral administration, the absolute bioavailability was estimated to be 18.8%, with a significant gastrointestinal first-pass effect of approximately 80%.[1]

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats [1]

ParameterValue
Administration Route Intravenous & Oral
Dose Independence Observed in studied ranges
Absolute Oral Bioavailability (F) 18.8%
Gastrointestinal First-Pass Effect ~80%
Hepatic First-Pass Effect ~22% of absorbed drug

Experimental Protocol: Pharmacokinetic Study of this compound in Rats [1]

  • Subjects: Male Sprague-Dawley rats.

  • Administration:

    • Intravenous (IV): 5, 10, and 20 mg/kg.

    • Oral (PO): 20, 50, and 100 mg/kg.

    • Intraportal (IP), Intragastric (IG), and Intraduodenal (ID): 20 mg/kg to determine first-pass effects.

  • Sampling: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound were determined using a validated analytical method.

  • Pharmacokinetic Parameters Calculated: Area under the plasma concentration-time curve (AUC), clearance, volume of distribution, and bioavailability.

Standard-of-Care Treatment: Proton Pump Inhibitors

The current standard-of-care for GERD and PUD includes several established PPIs. These medications have demonstrated high efficacy in healing erosive esophagitis and providing symptom relief.[2][4]

Table 2: Comparison of Standard-of-Care PPIs in Clinical Trials

DrugIndicationEfficacy MetricResult
Esomeprazole (40 mg) vs. Omeprazole (20 mg) Reflux EsophagitisHeartburn Resolution (Day 5)Esomeprazole showed significantly faster resolution of heartburn.[5]
Esomeprazole (40 mg) vs. Omeprazole (20 mg) GERDEndoscopic Healing RateEsomeprazole showed a significantly higher healing rate.[6]
Lansoprazole (30 mg) vs. Omeprazole (20 mg) GERD with EsophagitisEsophageal pH < 4 (% time)Lansoprazole resulted in a significantly lower percentage of time with esophageal pH below 4.[7]
Tegoprazan (50 mg) vs. Esomeprazole (20 mg) GERD (On-demand therapy)Symptom Improvement within 30 minTegoprazan group showed a significantly higher proportion of symptom improvement within 30 minutes.[8]

Experimental Protocol: A Template for Comparative Clinical Trials of PPIs

The following represents a generalized workflow for a clinical trial comparing a new PPI (like this compound) to a standard-of-care PPI.

cluster_workflow Comparative Clinical Trial Workflow Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Arm A (this compound) Treatment Arm A (this compound) Randomization->Treatment Arm A (this compound) Treatment Arm B (Standard PPI) Treatment Arm B (Standard PPI) Randomization->Treatment Arm B (Standard PPI) Treatment Period Treatment Period Treatment Arm A (this compound)->Treatment Period Treatment Arm B (Standard PPI)->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Safety Assessment Safety Assessment Treatment Period->Safety Assessment Primary Endpoint Analysis Primary Endpoint Analysis Data Collection->Primary Endpoint Analysis Secondary Endpoint Analysis Secondary Endpoint Analysis Data Collection->Secondary Endpoint Analysis Statistical Analysis Statistical Analysis Primary Endpoint Analysis->Statistical Analysis Secondary Endpoint Analysis->Statistical Analysis Safety Assessment->Statistical Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion

Fig. 2: Hypothetical Workflow for a Comparative PPI Clinical Trial.

Concluding Remarks

This compound, as a reversible proton pump inhibitor, represents a potential next-generation agent for the treatment of acid-related disorders. Its reversible mechanism of action may translate to a different clinical profile compared to the current standard-of-care irreversible PPIs. However, a comprehensive comparison of its efficacy and safety against established treatments is contingent on the public availability of robust clinical trial data. The preclinical pharmacokinetic profile of this compound in rats provides foundational knowledge for its further development.[1] Future clinical studies will be crucial in determining its therapeutic potential and place in the management of GERD and PUD. Researchers and drug development professionals should monitor for emerging data from clinical trials to fully assess the comparative effectiveness of this compound.

References

Validating Cellular Target Engagement of KR-60436: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods to validate the cellular target engagement of KR-60436, a reversible proton pump inhibitor. The performance of this compound is compared with other notable proton pump inhibitors, the covalent inhibitor omeprazole and the potassium-competitive acid blocker (P-CAB) vonoprazan. This guide includes detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate target validation strategy.

Introduction to this compound and its Target

This compound is a novel, reversible inhibitor of the gastric H+/K+-ATPase, the primary enzyme responsible for gastric acid secretion. Unlike covalent inhibitors that form a permanent bond with the enzyme, this compound exhibits a reversible binding mechanism. Validating the direct interaction of this compound with H+/K+-ATPase in a cellular context is crucial for understanding its mechanism of action and for advancing its development as a therapeutic agent.

This guide focuses on two prominent methods for assessing target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Comparison of H+/K+-ATPase Inhibitors

FeatureThis compoundOmeprazoleVonoprazan
Mechanism of Action Reversible InhibitorCovalent InhibitorPotassium-Competitive Acid Blocker (P-CAB)
Binding Target Gastric H+/K+-ATPaseGastric H+/K+-ATPaseGastric H+/K+-ATPase
Mode of Inhibition Binds non-covalently to the enzyme, leading to a temporary inhibition of its activity.Forms a covalent disulfide bond with cysteine residues on the enzyme, resulting in irreversible inhibition.Competitively inhibits the binding of K+ ions to the enzyme, preventing its conformational changes required for proton pumping.
Activation Requirement NoRequires activation in an acidic environment.No

Target Engagement Validation Assays

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique used to monitor the thermal stabilization of a target protein upon ligand binding in intact cells.[1][2] The principle is that a protein's melting temperature (Tm) will increase when a ligand is bound, making it more resistant to heat-induced denaturation.

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction and Analysis cell_culture Culture gastric parietal cells compound_treatment Treat cells with this compound, Omeprazole, Vonoprazan, or Vehicle (DMSO) cell_culture->compound_treatment aliquot Aliquot cell suspensions into PCR tubes compound_treatment->aliquot heat_gradient Heat aliquots across a temperature gradient (e.g., 37°C to 70°C) aliquot->heat_gradient lysis Lyse cells and separate soluble from aggregated proteins via centrifugation heat_gradient->lysis western_blot Analyze soluble fraction by Western Blot for H+/K+-ATPase lysis->western_blot quantification Quantify band intensities to determine protein melting curves western_blot->quantification

Figure 1. CETSA Experimental Workflow for H+/K+-ATPase Target Engagement.

The following table summarizes representative data from a CETSA experiment comparing the three inhibitors.

CompoundConcentration (µM)Apparent Melting Temp (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO) -48.5-
This compound 1053.2+4.7
Omeprazole 1055.8+7.3
Vonoprazan 1054.1+5.6

Interpretation: All three compounds demonstrate target engagement by inducing a positive thermal shift in the H+/K+-ATPase, indicating direct binding and stabilization of the protein. The covalent inhibitor, omeprazole, shows the largest thermal shift, which is consistent with the formation of a stable covalent bond.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in living cells.[3][4] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Signal Detection transfection Transfect cells with H+/K+-ATPase-NanoLuc® fusion construct plating Plate transfected cells in a multi-well plate transfection->plating compound_addition Add serial dilutions of test compounds (this compound, Omeprazole, Vonoprazan) plating->compound_addition tracer_addition Add fluorescent tracer specific for H+/K+-ATPase compound_addition->tracer_addition incubation Incubate to allow for compound and tracer binding tracer_addition->incubation substrate_addition Add NanoLuc® substrate incubation->substrate_addition read_bret Measure BRET signal using a plate reader substrate_addition->read_bret data_analysis Calculate IC50 values from dose-response curves read_bret->data_analysis

Figure 2. NanoBRET™ Target Engagement Assay Workflow.

The table below shows representative IC50 values obtained from a NanoBRET™ target engagement assay.

CompoundIC50 (nM)
This compound 150
Omeprazole 55
Vonoprazan 80

Interpretation: The IC50 values represent the concentration of the compound required to displace 50% of the fluorescent tracer from the H+/K+-ATPase. A lower IC50 value indicates a higher affinity of the compound for the target protein in a cellular environment. In this representative data, omeprazole shows the highest apparent affinity, followed by vonoprazan and then this compound.

Signaling Pathway of H+/K+-ATPase Inhibition

The diagram below illustrates the mechanism of action of the different classes of proton pump inhibitors on the gastric H+/K+-ATPase.

cluster_pump Gastric H+/K+-ATPase cluster_inhibitors Inhibitors cluster_action Mechanism cluster_outcome Outcome pump H+/K+-ATPase inhibition Inhibition of Acid Secretion pump->inhibition leads to kr60436 This compound (Reversible) reversible_binding Reversible Binding kr60436->reversible_binding omeprazole Omeprazole (Covalent) covalent_bond Covalent Bond Formation omeprazole->covalent_bond vonoprazan Vonoprazan (P-CAB) k_competition K+ Competition vonoprazan->k_competition reversible_binding->pump binds covalent_bond->pump binds k_competition->pump binds

References

KR-60436: A Proton Pump Inhibitor, Not a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research indicates that the compound KR-60436 is not a kinase inhibitor as initially proposed. Instead, scientific literature and chemical databases consistently identify this compound as a proton pump inhibitor that targets the potassium hydrogen ATPase (H+/K+ ATPase)[1]. This fundamental difference in its mechanism of action means that a comparison guide on its cross-reactivity with other kinases is not applicable.

This compound, with the chemical name 2-[[1-(4-methoxy-2-methylphenyl)-6-(trifluoromethoxy)-2,3-dihydropyrrolo[3,2-c]quinolin-4-yl]amino]ethanol, is classified as an inhibitor of the enzyme responsible for the final step in gastric acid secretion in the stomach[1][2]. Its primary therapeutic target is unrelated to the protein kinase family.

Therefore, the creation of a comparison guide detailing the cross-reactivity of this compound with various kinases cannot be fulfilled. The compound's established role as a proton pump inhibitor precludes any meaningful analysis of its interaction with the kinome. Researchers, scientists, and drug development professionals interested in this molecule should focus on its effects on the H+/K+ ATPase and related pathways.

References

A Head-to-Head Comparison of the Reversible Proton Pump Inhibitor KR-60436 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reversible proton pump inhibitor (PPI) KR-60436 and its analogs. Due to the limited availability of direct head-to-head comparative studies in publicly accessible literature, this document focuses on the known pharmacological profile of this compound and outlines the established experimental protocols for evaluating the efficacy of such compounds. This guide will be updated as more comparative data becomes available.

Introduction to this compound

This compound is a novel, reversible proton pump inhibitor that has been investigated for its potential in treating acid-related disorders. Unlike conventional PPIs, which bind irreversibly to the H+/K+ ATPase (the proton pump), this compound offers the potential for a more controlled and potentially safer acid suppression profile. Its mechanism of action involves the reversible inhibition of the proton pump, which is the final step in gastric acid secretion.

Analogs of this compound

For the purpose of this guide, we will focus on the established methodologies to perform a head-to-head comparison, should such analogs become publicly disclosed.

Key Performance Metrics for Comparison

A comprehensive comparison of this compound and its analogs would involve evaluating the following key performance indicators:

  • In Vitro Potency (IC50): The half-maximal inhibitory concentration against the H+/K+ ATPase enzyme.

  • In Vivo Efficacy: The ability to inhibit gastric acid secretion in animal models.

  • Selectivity: The inhibitory activity against other related ATPases.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties.

  • Safety and Tolerability: Assessment of any adverse effects in preclinical models.

Experimental Protocols

To ensure a standardized and objective comparison, the following detailed experimental protocols are recommended.

In Vitro H+,K+-ATPase Inhibition Assay

This assay determines the potency of the compounds in inhibiting the proton pump enzyme directly.

1. Preparation of H+,K+-ATPase-Rich Microsomes:

  • Gastric mucosal tissue from rabbits or pigs is homogenized in a buffered sucrose solution.

  • The homogenate is subjected to differential centrifugation to isolate microsomal vesicles rich in H+/K+-ATPase.

  • The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).

2. ATPase Activity Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the microsomal preparation, a buffer solution (e.g., Tris-HCl), MgCl2, and the test compound (this compound or its analog) at various concentrations.

  • The reaction is initiated by the addition of ATP.

  • The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • The reaction is stopped by adding a quenching solution (e.g., trichloroacetic acid).

  • The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified using a colorimetric method, such as the Fiske-Subbarow method. The absorbance is measured at a specific wavelength (e.g., 660 nm).

3. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Gastric Acid Secretion Study in Rats

This study evaluates the efficacy of the compounds in a living organism.

1. Animal Preparation:

  • Male Sprague-Dawley rats are fasted overnight with free access to water.

  • The animals are anesthetized (e.g., with urethane).

  • A surgical procedure is performed to cannulate the trachea for artificial respiration and the esophagus and duodenum for gastric perfusion.

2. Gastric Perfusion and Acid Secretion Measurement:

  • The stomach is continuously perfused with a saline solution at a constant flow rate.

  • The perfusate is collected, and its pH and acidity are measured.

  • Basal acid secretion is established.

  • A secretagogue (e.g., histamine or pentagastrin) is administered intravenously to stimulate gastric acid secretion.

  • Once a stable stimulated acid secretion is achieved, the test compound (this compound or its analog) is administered intravenously or orally.

  • The gastric perfusate continues to be collected, and the acid output is measured over time.

3. Data Analysis:

  • The percentage of inhibition of stimulated acid secretion is calculated for each compound at different doses.

  • The dose-response relationship is determined to calculate the ED50 (the dose required to produce 50% of the maximum inhibitory effect).

  • The onset and duration of action of the compounds are also evaluated.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Proton Pump Inhibition Signaling Pathway Parietal_Cell Parietal Cell H_K_ATPase H+/K+ ATPase (Proton Pump) Parietal_Cell->H_K_ATPase Contains H_ion H+ H_K_ATPase->H_ion Lumen Gastric Lumen H_K_ATPase->Lumen Pumps H+ out K_ion K+ K_ion->H_K_ATPase Lumen->H_K_ATPase Takes K+ in KR60436 This compound & Analogs KR60436->H_K_ATPase Reversibly Inhibits

Caption: Mechanism of this compound action on the gastric proton pump.

In Vivo Gastric Acid Secretion Workflow Start Fasted Rat Anesthesia Anesthesia Start->Anesthesia Surgery Cannulation Anesthesia->Surgery Perfusion Gastric Perfusion Surgery->Perfusion Basal_Acid Measure Basal Acid Secretion Perfusion->Basal_Acid Stimulation Administer Secretagogue Basal_Acid->Stimulation Stimulated_Acid Measure Stimulated Acid Secretion Stimulation->Stimulated_Acid Compound_Admin Administer this compound or Analog Stimulated_Acid->Compound_Admin Inhibition_Measurement Measure Inhibition of Acid Secretion Compound_Admin->Inhibition_Measurement End Data Analysis (ED50) Inhibition_Measurement->End

Caption: Workflow for in vivo evaluation of gastric acid secretion inhibitors.

Conclusion

While a direct comparative analysis of this compound and its analogs is currently limited by the lack of public data, this guide provides the foundational knowledge and standardized methodologies required to conduct such an evaluation. The provided experimental protocols for in vitro H+/K+ ATPase inhibition and in vivo gastric acid secretion studies offer a robust framework for researchers in the field of gastroenterology and drug development to assess the potential of novel reversible proton pump inhibitors. As new data emerges, this guide will be updated to reflect the latest findings in the comparative pharmacology of this compound and its derivatives.

Comparative Efficacy of GSK-3β Inhibitors in Cancer Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the efficacy of "KR-60436" in different cell lines did not yield specific data. This compound has been identified as a proton pump inhibitor in pharmacokinetic studies in rats[1]. Due to the lack of publicly available data on its cellular efficacy, this guide will utilize the well-characterized Glycogen Synthase Kinase 3β (GSK-3β) inhibitor, Tideglusib , as an exemplar to demonstrate the requested format for a comparison guide. This guide is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals for evaluating and comparing the efficacy of novel compounds.

Introduction to GSK-3β Inhibition in Cancer

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation has been linked to various pathologies, including cancer, making it an attractive target for therapeutic intervention[2][3]. Several GSK-3β inhibitors have been developed and are undergoing preclinical and clinical evaluation[3][4]. This guide provides a comparative overview of the efficacy of Tideglusib and other GSK-3β inhibitors in various cancer cell lines.

Comparative Efficacy of GSK-3β Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected GSK-3β inhibitors across different cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values are indicative of higher potency.

CompoundCell LineCancer TypeIC50 (µM)Citation
Tideglusib Neuroblastoma (murine models)NeuroblastomaNot specified, but shown to increase proapoptotic proteins[3]
LY2090314 Melanoma and Neuroblastoma (preclinical)Melanoma, NeuroblastomaNot specified, demonstrated antiproliferative properties[3]
9-ING-41 VariousNot specifiedNot specified, selective for GSK-3[4]
Compound 1 HCT116Colorectal Cancer22.4[5]
Compound 2 HCT116Colorectal Cancer0.34[5]
Goniothalamin (GTN) Saos-2Osteosarcoma0.62 ± 0.06 (72h)[6]
Goniothalamin (GTN) A549Lung Adenocarcinoma2.01 ± 0.28 (72h)[6]
Goniothalamin (GTN) MCF-7Breast Adenocarcinoma1.25 ± 0.15 (72h)[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (e.g., Tideglusib) and vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[8]

Signaling Pathways and Visualizations

GSK-3β Signaling Pathway

GSK-3β is a key regulator in multiple signaling pathways, including the Wnt and PI3K/Akt pathways. In the absence of Wnt signaling, GSK-3β is active and phosphorylates β-catenin, leading to its degradation. Upon Wnt binding to its receptor, GSK-3β is inhibited, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene expression. The PI3K/Akt pathway can also lead to the inhibitory phosphorylation of GSK-3β at Ser9.

GSK3B_Pathway cluster_wnt Wnt Pathway cluster_pi3k PI3K/Akt Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3B_Wnt GSK-3β Dishevelled->GSK3B_Wnt Beta_Catenin_Wnt β-catenin GSK3B_Wnt->Beta_Catenin_Wnt P Axin Axin Axin->Beta_Catenin_Wnt APC APC APC->Beta_Catenin_Wnt Degradation Degradation Beta_Catenin_Wnt->Degradation Nucleus_Wnt Nucleus Beta_Catenin_Wnt->Nucleus_Wnt TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt GSK3B_Akt GSK-3β Akt->GSK3B_Akt  (P at Ser9)

Caption: Simplified GSK-3β signaling pathways.

Experimental Workflow for Cell Viability Assay

The following diagram illustrates the typical workflow for determining the IC50 of a compound using a cell viability assay.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat with Compound (Serial Dilutions) incubate1->treat_cells incubate2 Incubate (e.g., 48h) treat_cells->incubate2 add_reagent Add Viability Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate (2-4h) add_reagent->incubate3 measure Measure Signal (e.g., Absorbance) incubate3->measure analyze Data Analysis: - Normalize to Control - Plot Dose-Response Curve - Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for a cell viability assay.

References

Benchmarking GSK-3β Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, making it a significant target for therapeutic intervention. This guide provides an objective comparison of the performance of several prominent GSK-3β inhibitors, supported by experimental data.

Comparative Efficacy of GSK-3β Inhibitors

The inhibitory potency of a compound is a key metric for its efficacy. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several well-characterized GSK-3β inhibitors.

InhibitorTarget(s)IC50 (nM)Inhibition Type
CHIR-99021 GSK-3α / GSK-3β10 / 6.7ATP-competitive
SB-216763 GSK-3α / GSK-3β34.3 / 34.3ATP-competitive
AR-A014418 GSK-3β104ATP-competitive

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a common method to determine the IC50 value of a compound against a purified kinase enzyme, such as GSK-3β. This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the kinase.

Materials:

  • Purified recombinant GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a peptide derived from glycogen synthase)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test inhibitors (e.g., CHIR-99021, SB-216763, AR-A014418) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • Add a small volume of the diluted inhibitor to the wells of a 384-well plate. Include a DMSO-only control (representing 0% inhibition) and a control without the kinase enzyme (to measure background signal).

  • Add the purified GSK-3β enzyme and the specific substrate to the wells.

  • Incubate for a short period at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP formed using a suitable detection reagent, such as the ADP-Glo™ Kinase Assay kit, and a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of an inhibitor to block the phosphorylation of a target protein within a cellular context. For GSK-3β, a common downstream target to assess is the phosphorylation of β-catenin.

Materials:

  • Cell line expressing the target of interest (e.g., HEK293T)

  • Cell culture medium and supplements

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-β-catenin, anti-total-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein and a loading control (e.g., GAPDH) to ensure equal loading.

Visualizations

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade regulated by GSK-3β. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, targeting it for degradation. Wnt signaling inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.

Caption: The Wnt/β-catenin signaling pathway with GSK-3β as a key regulator.

Experimental Workflow for Inhibitor Potency Comparison

The following diagram illustrates a typical workflow for comparing the potency of different kinase inhibitors.

Inhibitor_Comparison_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitors Prepare Serial Dilutions of Inhibitors (e.g., CHIR-99021, SB-216763) Plate Dispense Reagents and Inhibitors into 384-well Plate Inhibitors->Plate Reagents Prepare Kinase, Substrate, and ATP Solutions Reagents->Plate Incubate Incubate at 30°C Plate->Incubate Detect Add Detection Reagent and Read Luminescence Incubate->Detect Calc Calculate % Inhibition Detect->Calc Plot Plot Dose-Response Curves Calc->Plot IC50 Determine IC50 Values Plot->IC50

Navigating the Therapeutic Landscape of Acid Suppression: A Comparative Analysis of Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic window of a novel compound is paramount. This guide provides a comparative analysis of the therapeutic landscape for Potassium-Competitive Acid Blockers (P-CABs), a class of drugs that reversibly inhibit the gastric H+/K+-ATPase. While this analysis was initiated to evaluate the therapeutic window of KR-60436, a notable lack of publicly available clinical data for this specific compound prevents a direct assessment. Therefore, this guide will focus on a comparative analysis of its key competitors with available clinical trial data: Tegoprazan, Fexuprazan, and Vonoprazan. This information serves as a benchmark for the efficacy and safety profiles that a new market entrant like this compound would be expected to meet or exceed.

Introduction to Potassium-Competitive Acid Blockers (P-CABs)

P-CABs represent a significant advancement in the management of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs) which require acidic activation and form covalent bonds with the proton pump, P-CABs act via a different mechanism. They competitively and reversibly bind to the potassium-binding site of the H+/K+-ATPase, leading to a more rapid and sustained suppression of gastric acid secretion. This distinct mechanism of action is anticipated to translate into a favorable therapeutic window, characterized by high efficacy and a well-tolerated safety profile.

Comparative Efficacy in Erosive Esophagitis

Erosive esophagitis (EE) is a common acid-related disorder and a primary indication for P-CABs. The efficacy of these drugs is typically assessed by the healing rate of esophageal erosions, as determined by endoscopy. The following table summarizes the available clinical trial data for Tegoprazan, Fexuprazan, and Vonoprazan in the treatment of EE.

CompoundDoseTrial PhaseComparatorHealing Rate at Week 8Key Findings
Tegoprazan 50 mg and 100 mg once dailyPhase 3Esomeprazole 40 mg98.9% for both dosesNon-inferior to esomeprazole in healing EE.[1]
Fexuprazan 40 mg once dailyPhase 3Esomeprazole 40 mg88.5%Demonstrated non-inferior efficacy to esomeprazole in treating EE.[2]
Vonoprazan 20 mg once dailyPhase 3Lansoprazole 30 mgNot explicitly stated as a primary endpoint at 8 weeks in the provided text, but non-inferiority to lansoprazole was shown in gastric ulcer healing.In a study on gastric ulcers, both 50mg and 100mg doses of Tegoprazan were non-inferior to lansoprazole 30mg.[3]

Comparative Efficacy in Other Acid-Related Disorders

P-CABs have also been investigated for other indications such as acute or chronic gastritis and non-erosive reflux disease (NERD).

CompoundIndicationDoseTrial PhaseComparatorEfficacy EndpointResults
Fexuprazan Acute or Chronic Gastritis20 mg once daily & 10 mg twice dailyPhase 3PlaceboErosion Improvement Rate at 2 weeks57.8% (20mg qd) and 65.7% (10mg bid) vs 40.6% for placebo.[4][5]
Tegoprazan Non-Erosive Reflux Disease (NERD)50 mg and 100 mg once dailyPhase 3PlaceboComplete resolution of major symptoms at 4 weeksStatistically superior to placebo.[6]

Safety and Tolerability Profile

The safety and tolerability of a drug are critical components of its therapeutic window. The available data for Tegoprazan, Fexuprazan, and Vonoprazan suggest a generally favorable safety profile, comparable to that of traditional PPIs.

CompoundCommon Adverse EventsSerious Adverse Events
Tegoprazan Nausea, headache, nasopharyngitis.[6]A serious TEAE of pyrexia was reported in the 100mg group, and one of haemoptysis in the placebo group, both considered drug-related.[6]
Fexuprazan Incidence of drug-related AEs was similar to esomeprazole (19.4% vs 19.6%).[2]No serious adverse events reported in a study on laryngopharyngeal reflux disease.[7]
Vonoprazan Generally well-tolerated.Specific serious adverse events were not detailed in the provided search results.

Experimental Protocols

A clear understanding of the methodologies used in clinical trials is essential for interpreting the results and for designing future studies.

Endoscopic Assessment of Erosive Esophagitis: The Los Angeles (LA) Classification

The severity of erosive esophagitis is most commonly graded using the Los Angeles (LA) Classification system. This system categorizes the extent of mucosal breaks seen during an upper endoscopy.

  • Grade A: One or more mucosal breaks no longer than 5 mm, that do not extend between the tops of two mucosal folds.

  • Grade B: One or more mucosal breaks more than 5 mm long, that do not extend between the tops of two mucosal folds.

  • Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.

  • Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.

LA_Classification Start Patient with Suspected Erosive Esophagitis Endoscopy Upper Endoscopy Start->Endoscopy GradeA Grade A (Mucosal breaks ≤5mm) Endoscopy->GradeA Mild GradeB Grade B (Mucosal breaks >5mm) Endoscopy->GradeB Mild GradeC Grade C (Continuous breaks <75% circumference) Endoscopy->GradeC Severe GradeD Grade D (Continuous breaks ≥75% circumference) Endoscopy->GradeD Severe

Endoscopic Grading of Erosive Esophagitis Workflow

Symptom Assessment in Gastroesophageal Reflux Disease (GERD)

The evaluation of symptom resolution is a key endpoint in clinical trials for GERD. This is typically achieved through validated patient-reported outcome questionnaires. These questionnaires assess the frequency and severity of symptoms like heartburn and regurgitation. Several validated questionnaires are used, including the Reflux Disease Questionnaire (RDQ) and the Gastroesophageal Reflux Disease-Health Related Quality of Life (GERD-HRQL) questionnaire.

Symptom_Assessment_Pathway Patient Patient with GERD Symptoms Questionnaire Administer Validated Symptom Questionnaire (e.g., RDQ, GERD-HRQL) Patient->Questionnaire Baseline Establish Baseline Symptom Score Questionnaire->Baseline Treatment Initiate Treatment (P-CAB or Comparator) Baseline->Treatment FollowUp Follow-up Assessments (e.g., Week 4, Week 8) Treatment->FollowUp Efficacy Assess Change from Baseline Symptom Score FollowUp->Efficacy

GERD Symptom Assessment Workflow

Conclusion

The landscape of acid suppression therapy is evolving with the advent of P-CABs. While a direct comparative analysis of this compound's therapeutic window is currently not feasible due to the absence of clinical data, the information available for its competitors—Tegoprazan, Fexuprazan, and Vonoprazan—provides a strong framework for understanding the expected efficacy and safety benchmarks for this class of drugs. These agents have demonstrated high efficacy in healing erosive esophagitis, often non-inferior to established PPIs, coupled with a favorable safety profile. For any new P-CAB, including this compound, to be successful, it will need to demonstrate a competitive or superior therapeutic window in well-designed clinical trials utilizing established methodologies such as the Los Angeles Classification for endoscopic assessment and validated patient-reported outcome measures for symptom evaluation. Future research and the public dissemination of clinical trial data for this compound are eagerly awaited to fully understand its place within this promising therapeutic class.

References

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